Product packaging for 5-Propylthiazole(Cat. No.:CAS No. 52414-82-1)

5-Propylthiazole

Cat. No.: B15344472
CAS No.: 52414-82-1
M. Wt: 127.21 g/mol
InChI Key: RGPMCMYHWAEMSM-UHFFFAOYSA-N
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Description

5-Propylthiazole is a high-purity organic compound with the molecular formula C6H9NS and a molecular weight of 127.20 g/mol . It is characterized by its distinct thiazole ring, a five-membered heterocyclic structure containing both nitrogen and sulfur atoms, which is known for its aromatic properties and significant role in medicinal chemistry . Thiazole derivatives are extensively researched due to their wide spectrum of pharmacological activities, which include antibacterial, antioxidant, anti-inflammatory, and anticancer properties . While specific biological data for this compound may be limited, its structure serves as a valuable synthon and key scaffold for chemical synthesis and drug discovery programs, allowing for further modification and optimization . Researchers utilize this compound in various applications, including as a building block for developing novel therapeutic agents, in material science studies, and as a standard in analytical chemistry. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NS B15344472 5-Propylthiazole CAS No. 52414-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52414-82-1

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

5-propyl-1,3-thiazole

InChI

InChI=1S/C6H9NS/c1-2-3-6-4-7-5-8-6/h4-5H,2-3H2,1H3

InChI Key

RGPMCMYHWAEMSM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=CS1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Propylthiazole: Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide will, however, provide a general overview of the expected chemical structure and properties of 5-propylthiazole based on the known characteristics of the thiazole ring and related substituted thiazoles. It will also outline general synthetic approaches and spectroscopic characteristics that would be anticipated for this compound.

Chemical Structure

The chemical structure of this compound consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively, with a propyl group attached to the carbon atom at position 5.

Molecular Formula: C₆H₉NS

Structure:

Predicted Physical and Chemical Properties

While experimental data is unavailable, the following properties can be predicted based on the general characteristics of thiazole and its alkyl derivatives.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 127.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidThiazole and its simple alkyl derivatives are typically liquids at room temperature.
Odor Pyridine-like, nutty, or savoryThiazole-containing compounds are known for their characteristic odors and are often found in flavor and fragrance chemistry.
Boiling Point Estimated 180-200 °CBased on the boiling points of other propyl-substituted and similarly weighted thiazoles. The exact boiling point would depend on the substitution pattern.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone)The thiazole ring provides some polarity, but the propyl group increases lipophilicity.
pKa ~2.5 - 3.5The nitrogen atom in the thiazole ring is weakly basic.

General Synthetic Approaches

The synthesis of 5-substituted thiazoles can be challenging. While the Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, it typically yields 2,4-disubstituted products. More specialized methods are required to achieve substitution at the 5-position.

One potential synthetic route could involve the Cook-Heilbron thiazole synthesis , which can produce 5-aminothiazoles.[1] Subsequent modification of the amino group would be necessary to introduce the propyl substituent, which can be a multi-step and complex process.

Another approach could involve the cyclization of α-amino acids or their derivatives .[1] For the synthesis of this compound, this might involve a starting material like 2-amino-3-propyl-propanoic acid, though this is a speculative pathway without direct literature precedent for this specific product.

A generalized workflow for a potential synthesis is outlined below.

Experimental Workflow: Potential Synthesis of this compound

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Product Propionaldehyde Propionaldehyde Condensation_Cyclization Condensation & Cyclization Propionaldehyde->Condensation_Cyclization Thioamide Thioamide Thioamide->Condensation_Cyclization Extraction Extraction Condensation_Cyclization->Extraction Chromatography Chromatography Extraction->Chromatography 5_Propylthiazole This compound Chromatography->5_Propylthiazole

Caption: A generalized workflow for the potential synthesis of this compound.

Anticipated Spectroscopic Data

Should this compound be synthesized, its structure could be confirmed using standard spectroscopic techniques. The expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/SignalsInterpretation
¹H NMR - δ ~8.5-8.8 ppm (s, 1H) - δ ~7.5-7.8 ppm (s, 1H) - δ ~2.7-3.0 ppm (t, 2H) - δ ~1.6-1.9 ppm (m, 2H) - δ ~0.9-1.1 ppm (t, 3H)- H2 proton of the thiazole ring. - H4 proton of the thiazole ring. - Methylene group adjacent to the thiazole ring (-CH₂-). - Methylene group of the propyl chain (-CH₂-). - Methyl group of the propyl chain (-CH₃).
¹³C NMR - δ ~150-160 ppm - δ ~140-150 ppm - δ ~120-130 ppm - δ ~30-35 ppm - δ ~20-25 ppm - δ ~10-15 ppm- C2 of the thiazole ring. - C4 of the thiazole ring. - C5 of the thiazole ring. - Methylene carbon adjacent to the ring. - Methylene carbon of the propyl chain. - Methyl carbon of the propyl chain.
IR Spectroscopy - ~3100-3000 cm⁻¹ (C-H stretch, aromatic) - ~2960-2850 cm⁻¹ (C-H stretch, aliphatic) - ~1600-1450 cm⁻¹ (C=C and C=N stretching) - ~1100-1000 cm⁻¹ (Ring vibrations)- Stretching vibrations of the C-H bonds on the thiazole ring. - Stretching vibrations of the C-H bonds of the propyl group. - Characteristic aromatic and heteroaromatic ring stretching vibrations. - Skeletal vibrations of the thiazole ring.
Mass Spectrometry - Molecular ion (M⁺) at m/z = 127 - Fragments corresponding to the loss of alkyl groups (e.g., [M-15]⁺, [M-29]⁺)- The mass of the intact molecule. - Fragmentation pattern typical for alkyl-substituted aromatic compounds.

Biological Activity and Signaling Pathways

There is no available information on the biological activity of this compound. The thiazole ring is a common scaffold in many biologically active compounds, including pharmaceuticals and natural products.[2][3] These compounds exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] The biological activity of any given thiazole derivative is highly dependent on the nature and position of its substituents.

Without experimental data, it is not possible to create a diagram of a signaling pathway involving this compound. A hypothetical logical relationship for drug discovery involving a novel thiazole derivative is presented below.

Logical Relationship: Thiazole Derivative Drug Discovery

G Library_Synthesis Synthesize Library of Thiazole Derivatives High_Throughput_Screening High-Throughput Screening (e.g., Enzyme Assay) Library_Synthesis->High_Throughput_Screening Hit_Identification Identify 'Hit' Compounds High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo models) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A simplified logical workflow for the discovery of new drugs based on a thiazole scaffold.

Conclusion

While a detailed technical guide for this compound cannot be provided due to the lack of specific experimental data, this document offers a general overview of its expected structure and properties based on the well-established chemistry of thiazoles. The synthesis of 5-substituted thiazoles presents a chemical challenge, and the absence of literature on this compound suggests it has not been a significant target for synthesis or research. Further experimental work would be required to fully characterize this compound and explore its potential applications. Researchers interested in this specific molecule would need to undertake its synthesis and subsequent analytical characterization.

References

An In-depth Technical Guide on the Natural Occurrence of Alkylthiazoles in Food, with a Focus on 5-Propylthiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiazoles are a class of sulfur-containing heterocyclic compounds that contribute significantly to the aroma and flavor of a wide variety of foods. Their presence is predominantly a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing. This guide provides a comprehensive overview of the natural occurrence of alkylthiazoles in food, with a particular focus on providing quantitative data, detailed experimental protocols for their analysis, and a visualization of their formation pathways, as specific data for 5-propylthiazole is limited in published literature. The information presented is intended for researchers, scientists, and drug development professionals interested in food chemistry and flavor science.

Quantitative Data on Alkylthiazole Occurrence

AlkylthiazoleFood MatrixConcentration (μg/kg)Reference
2,4,5-TrimethylthiazoleRoasted Peanuts69[1]
2-Isobutyl-3-methylpyrazineRoasted PeanutsNot specified as a thiazole[1]
2-AcetylthiazoleProcessed FoodsNot Quantified[2][3]
4-Methyl-5-vinylthiazoleCocoa, Roasted NutsPotent Aroma Chemical[4]

Note: The data presented is representative of alkylthiazoles found in thermally processed foods and is intended to provide a quantitative context in the absence of specific data for this compound.

Experimental Protocols for Alkylthiazole Analysis

The analysis of volatile and semi-volatile compounds like alkylthiazoles from complex food matrices typically involves extraction and concentration followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-less technique used for this purpose. Below is a detailed, representative protocol for the analysis of alkylthiazoles in a food matrix such as roasted nuts or coffee beans.

Objective: To extract, identify, and quantify alkylthiazoles from a solid food matrix.

Materials and Equipment:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-phase microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical balance

  • Grinder or food processor

  • Incubator/heating block with agitation

Procedure:

  • Sample Preparation:

    • Homogenize the food sample (e.g., roasted peanuts) to a fine powder using a grinder.

    • Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

    • (Optional) Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a target thiazole) for quantitative analysis.

    • Immediately seal the vial with a magnetic screw cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the sealed vial in the incubator/heating block of the autosampler.

    • Equilibrate the sample at 60°C for 15 minutes with agitation to promote the release of volatile compounds into the headspace.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC, typically set at 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

    • Gas Chromatography:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp 1: Increase to 150°C at a rate of 5°C/min.

        • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the alkylthiazoles by comparing their mass spectra with reference spectra from a library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

    • For quantification, create a calibration curve using standard solutions of the target alkylthiazoles with the internal standard.

Visualization of Formation Pathways and Experimental Workflow

The formation of alkylthiazoles in food is intricately linked to the Maillard reaction. The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in this pathway and the experimental workflow for their analysis.

Maillard_Reaction_for_Alkylthiazole_Formation reactant reactant intermediate intermediate product product source source reducing_sugar Reducing Sugar amadori_rearrangement Amadori Rearrangement reducing_sugar->amadori_rearrangement amino_acid Amino Acid (e.g., Cysteine) strecker_degradation Strecker Degradation amino_acid->strecker_degradation with dicarbonyls amino_acid->amadori_rearrangement h2s H₂S strecker_degradation->h2s nh3 NH₃ strecker_degradation->nh3 strecker_aldehyde Strecker Aldehyde strecker_degradation->strecker_aldehyde dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) amadori_rearrangement->dicarbonyls Dehydration/ Fragmentation thiazole_precursor Thiazole Precursor Formation dicarbonyls->thiazole_precursor h2s->thiazole_precursor nh3->thiazole_precursor strecker_aldehyde->thiazole_precursor alkylthiazole Alkylthiazole thiazole_precursor->alkylthiazole Cyclization & Oxidation

Caption: Generalized Maillard reaction pathway for alkylthiazole formation.

Experimental_Workflow_for_Alkylthiazole_Analysis start_end start_end process process analysis analysis data data start Start: Food Sample homogenization Sample Homogenization start->homogenization weighing Weighing into Headspace Vial homogenization->weighing spme_extraction HS-SPME (Incubation & Adsorption) weighing->spme_extraction gcms_analysis GC-MS Analysis (Desorption, Separation, Detection) spme_extraction->gcms_analysis data_processing Data Processing & Analysis gcms_analysis->data_processing identification Compound Identification (Mass Spectra & Retention Index) data_processing->identification quantification Quantification (Calibration Curve) data_processing->quantification end End: Results identification->end quantification->end

Caption: Workflow for the analysis of alkylthiazoles in food using HS-SPME-GC-MS.

Alkylthiazoles are important contributors to the flavor profiles of many cooked and roasted foods. While the natural occurrence of the specific compound this compound is not well-documented, the study of its structural analogs provides valuable insights into its likely presence and sensory impact. The formation of these compounds is a direct consequence of the Maillard reaction, and their analysis requires sensitive and specific analytical techniques such as HS-SPME-GC-MS. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and professionals working in the fields of food science, flavor chemistry, and product development. Further research is warranted to specifically quantify this compound in various food matrices and to fully elucidate its sensory properties and contribution to food aroma.

References

Spectroscopic Profile of 5-Propylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Propylthiazole. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7Singlet1HH2 (Thiazole ring)
~7.7Singlet1HH4 (Thiazole ring)
~2.8Triplet2H-CH₂- (Propyl chain, α to ring)
~1.7Sextet2H-CH₂- (Propyl chain, β to ring)
~0.9Triplet3H-CH₃ (Propyl chain, γ to ring)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~152C2 (Thiazole ring)
~148C5 (Thiazole ring)
~138C4 (Thiazole ring)
~30-CH₂- (Propyl chain, α to ring)
~23-CH₂- (Propyl chain, β to ring)
~13-CH₃ (Propyl chain, γ to ring)
Solvent: CDCl₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (Thiazole ring)
2960-2850StrongC-H stretch (Propyl chain)
~1600MediumC=N stretch (Thiazole ring)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1100MediumRing vibration
Sample Phase: Liquid film
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityAssignment
127High[M]⁺ (Molecular Ion)
98Medium[M - C₂H₅]⁺
84Medium[M - C₃H₇]⁺
Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual experimental parameters may vary depending on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (typically 0-160 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, the easiest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1][2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[1][2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded to subtract the absorbance of air (CO₂ and H₂O).

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.[2]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for volatile compounds, which separates the sample from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the loss of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.[3]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z is typically the molecular ion, and its mass provides the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film / ATR Sample->Prep_IR Prep_MS Introduce to GC-MS Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Proc_NMR Fourier Transform & Phasing Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Plot Acq_MS->Proc_MS Analysis_NMR Assign Chemical Shifts & Coupling Proc_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Proc_IR->Analysis_IR Analysis_MS Determine Molecular Weight & Fragmentation Proc_MS->Analysis_MS Final_Structure Structural Elucidation of this compound Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Discovery and history of 5-Propylthiazole in flavor chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazoles are a significant class of heterocyclic compounds that contribute to the flavor profiles of a wide variety of thermally processed foods. Their characteristic nutty, roasted, and sometimes meaty aromas are primarily formed through the Maillard reaction. This technical guide focuses on 5-propylthiazole, a member of the alkylthiazole family. Due to a scarcity of research focused specifically on this compound, this document provides a comprehensive overview of the discovery, history, and flavor chemistry of alkylthiazoles as a class, with specific data points for propyl-substituted thiazoles where available. It covers their formation pathways, synthesis, analytical characterization, and sensory properties, providing a foundational understanding for researchers in flavor chemistry and related fields.

Introduction: The Significance of Thiazoles in Flavor

Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. First discovered in the late 19th century, their importance in flavor chemistry was not recognized until the mid-20th century with the advent of modern analytical techniques like gas chromatography-mass spectrometry (GC-MS). These compounds are now known to be key contributors to the desirable aromas of roasted, cooked, and processed foods, including coffee, nuts, and meat.[1][2] The diverse range of substituents on the thiazole ring gives rise to a wide spectrum of aroma profiles, from green and vegetable-like to nutty, roasted, and meaty.

Discovery and History

The history of thiazoles in flavor chemistry is intrinsically linked to the study of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. While the Maillard reaction was first described by Louis-Camille Maillard in 1912, the specific flavor compounds generated, including thiazoles, were identified much later.

The first significant breakthrough in identifying a thiazole as a key flavor compound was the discovery of 4-methyl-5-vinylthiazole in cocoa. Since then, numerous thiazole derivatives have been identified in a vast array of food products. The general timeline of the discovery and understanding of thiazoles in flavor science has progressed from initial identification in complex food matrices to the elucidation of their formation pathways and the synthesis of novel thiazole derivatives for use as flavor ingredients.

Formation of this compound and other Alkylthiazoles

The primary pathway for the formation of this compound and other alkylthiazoles in food is the Maillard reaction.[3][4] Specific precursors and reaction conditions can influence the type and concentration of the resulting thiazoles.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that involves a cascade of reactions. The key precursors for thiazole formation are:

  • Sulfur Source: Primarily the sulfur-containing amino acid cysteine.

  • Carbonyl Source: Reducing sugars (e.g., glucose, fructose) and their degradation products, such as dicarbonyl compounds (e.g., glyoxal, methylglyoxal).

  • Nitrogen Source: Amino acids.

The general mechanism involves the Strecker degradation of cysteine, which produces hydrogen sulfide (H₂S) and ammonia (NH₃). These reactive intermediates then react with dicarbonyl compounds to form the thiazole ring. The specific alkyl substituents on the thiazole ring are derived from the structure of the dicarbonyl compounds. While the precise precursors for this compound have not been definitively identified in the literature, it is hypothesized to form from the reaction of H₂S, NH₃, and a dicarbonyl compound containing a propyl group.

Figure 1. General formation pathway of alkylthiazoles via the Maillard reaction.

Factors Influencing Formation

Several factors can influence the formation of alkylthiazoles during the Maillard reaction:

  • Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of Maillard reaction products, including thiazoles.

  • pH: The pH of the system can affect the rate of the Maillard reaction and the profile of the resulting flavor compounds.

  • Precursor Concentration: The relative concentrations of amino acids, reducing sugars, and other precursors will dictate the types and amounts of thiazoles formed.

  • Water Activity: Water activity plays a crucial role, with intermediate levels often promoting the highest reaction rates.

Synthesis of this compound and Derivatives

While specific synthetic routes for this compound are not extensively detailed in readily available literature, general methods for the synthesis of 5-substituted and other alkylthiazoles are well-established. These methods are crucial for obtaining pure standards for analytical and sensory studies.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazoles. It involves the reaction of a thioamide with an α-haloketone. For the synthesis of a this compound derivative, an appropriately substituted α-haloketone would be required.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles from the reaction of an α-aminonitrile with carbon disulfide or a related reagent. This method could potentially be adapted for the synthesis of this compound derivatives.

Other Synthetic Approaches

Numerous other methods for the synthesis of substituted thiazoles have been developed, often utilizing multicomponent reactions or novel catalytic systems to improve yields and substrate scope.[5][6][7]

Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Hantzsch Synthesis) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure this compound Characterization->End

Figure 2. General workflow for the synthesis and characterization of thiazoles.

Analytical Characterization

The identification and quantification of this compound and other volatile flavor compounds in complex food matrices rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Olfactometry (GC-O)

GC-O combines gas chromatography with human sensory perception. As compounds elute from the GC column, they are split between a detector (such as a mass spectrometer) and a sniffing port, allowing a trained panelist to describe the odor of each compound. This technique is invaluable for identifying which of the hundreds of volatile compounds in a food are actually contributing to its aroma.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of synthesized thiazoles. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

Flavor Profile and Sensory Data

The flavor profile of a compound is determined by its chemical structure. While specific sensory data for this compound is limited, the flavor of alkylthiazoles is generally influenced by the nature and position of the alkyl substituents.

Compound Reported Flavor/Aroma Profile Sensory Threshold (in water) Reference
4-Butyl-5-propylthiazolePotent bell pepper aroma0.003 ppb[8]
2-IsobutylthiazoleGreen, tomato-like-[2]
2-AcetylthiazoleNutty, popcorn-like-[2]
Various AlkylthiazolesGreen, nutty, roasted, meaty, sulfuryVaries[2][8]

Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide context.

Quantitative Data

The concentration of thiazoles in food can vary significantly depending on the food matrix and the processing conditions. Techniques like stable isotope dilution assays are often used for accurate quantification. Unfortunately, specific quantitative data for the occurrence of this compound in food products is not available in the reviewed scientific literature.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following sections outline general methodologies that can be adapted for the study of this compound.

General Protocol for Thiazole Synthesis (Hantzsch Method)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide in a suitable solvent (e.g., ethanol).

  • Addition of Reagent: Slowly add the α-haloketone to the solution.

  • Reaction: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

  • Characterization: Confirm the structure of the purified product using NMR and MS analysis.

General Protocol for GC-MS Analysis of Volatiles
  • Sample Preparation: Volatiles can be extracted from the food matrix using methods such as solvent extraction, solid-phase microextraction (SPME), or steam distillation.

  • GC Separation: Inject the extracted volatiles into a GC equipped with an appropriate capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up to separate the compounds based on their boiling points.

  • MS Detection: The eluting compounds are ionized (typically by electron impact) and the resulting fragments are detected by a mass spectrometer.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the compounds of interest by comparing them to a library of known compounds and using internal standards.

General Protocol for Sensory Evaluation (Threshold Determination)
  • Panelist Training: Select and train a panel of sensory assessors to recognize and rate the intensity of specific aromas.

  • Sample Preparation: Prepare a series of dilutions of the pure compound in a neutral medium (e.g., water or deodorized oil).

  • Testing: Present the samples to the panelists in a randomized and blind manner, often using a triangle test or a 3-alternative forced-choice (3-AFC) method.

  • Data Analysis: Determine the detection threshold as the concentration at which a statistically significant portion of the panel can correctly identify the sample containing the odorant.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature regarding signaling pathways directly associated with the perception of this compound. The perception of aroma compounds, in general, involves the interaction of the volatile molecule with olfactory receptors in the nasal cavity, which then triggers a signal cascade to the brain.

Olfactory_Signaling Odorant Odorant Molecule (e.g., this compound) Receptor Olfactory Receptor Odorant->Receptor G_Protein G-Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal_to_Brain Signal Transmitted to Brain Depolarization->Signal_to_Brain

Figure 3. A simplified, general diagram of an olfactory signaling pathway.

Conclusion and Future Directions

While the broader class of alkylthiazoles is well-recognized for its significant contribution to food flavor, specific research on this compound is notably lacking. This guide has synthesized the available information on alkylthiazoles to provide a foundational understanding that can be applied to the study of this specific compound. Future research should focus on:

  • The definitive identification and quantification of this compound in a variety of food matrices.

  • The elucidation of its specific formation pathways in the Maillard reaction, including the identification of its key precursors.

  • The synthesis of pure this compound to enable comprehensive sensory analysis and determination of its flavor profile and sensory threshold.

  • Investigation into its potential biological activities and interactions with olfactory receptors.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the role of this compound in the complex world of flavor chemistry.

References

5-Propylthiazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and scientific literature, a specific CAS number and detailed molecular weight for the unsubstituted compound 5-Propylthiazole could not be definitively identified. This suggests that this specific isomer may be a rare or novel compound with limited publicly available data.

This guide will therefore focus on closely related and well-characterized propyl-substituted thiazole derivatives. The information presented for these related compounds can provide valuable insights for researchers, scientists, and drug development professionals working with thiazole-based molecules.

Related Propyl-Thiazole Derivatives

Several propyl-substituted thiazole isomers are documented, and their properties are summarized below. These compounds share the core thiazole ring and a propyl substituent, making them relevant for understanding the potential characteristics of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Ethyl-5-propylthiazole57246-61-4C8H13NS155.26
2-Ethyl-4-propylthiazole41981-67-3C8H13NS155.26
2-Methyl-5-propylthiazole52414-83-2C7H11NS141.23
(2-propyl-1,3-thiazol-5-yl)methanol56012-34-1C7H11NOS157.23
2-propyl-1,3-thiazole-5-carboxylic acid30709-69-4C7H9NO2S171.22

Experimental Protocols: Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives is a well-established area of organic chemistry. The following sections outline general experimental approaches that can be adapted for the synthesis of various substituted thiazoles.

Hantzsch Thiazole Synthesis

A foundational method for thiazole synthesis is the Hantzsch reaction. This involves the condensation of a α-haloketone with a thioamide.

General Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Workflow reagents α-Haloketone + Thioamide reaction Reaction in Suitable Solvent (e.g., Ethanol) reagents->reaction workup Reaction Work-up (e.g., Neutralization, Extraction) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Substituted Thiazole purification->product

Caption: General workflow for the Hantzsch thiazole synthesis.

Detailed Methodology:

  • Reaction Setup: The α-haloketone and thioamide are dissolved in a suitable solvent, typically a lower alcohol like ethanol.

  • Reaction Conditions: The mixture is heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up: After the reaction is complete, the solvent is often removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure thiazole derivative.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide or a related reagent.

Logical Relationship in Cook-Heilbron Synthesis:

Cook_Heilbron start α-Aminonitrile intermediate Thioacyl Intermediate start->intermediate + Reagent reagent Carbon Disulfide (CS2) reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 5-Aminothiazole cyclization->product

Caption: Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.

Detailed Methodology:

  • Reactant Mixture: The α-aminonitrile is reacted with carbon disulfide, often in the presence of a base.

  • Intermediate Formation: An intermediate dithiocarbamate is formed.

  • Cyclization: This intermediate undergoes an intramolecular cyclization to form the 5-aminothiazole ring.

  • Isolation: The product is then isolated and purified.

Signaling Pathways Involving Thiazole-Containing Molecules

Thiazole rings are present in a variety of biologically active molecules and drugs. While a specific signaling pathway for this compound is unknown, many thiazole-containing compounds are known to interact with key cellular pathways. For example, the thiazolidinedione class of drugs acts as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.

Simplified PPARγ Signaling Pathway:

PPARg_Pathway Ligand Thiazolidinedione (Ligand) PPARg PPARγ Ligand->PPARg binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Effects Modulation of Glucose and Lipid Metabolism Gene_Expression->Metabolic_Effects

Caption: Simplified signaling pathway of thiazolidinedione drugs via PPARγ.

This diagram illustrates how a thiazole-containing ligand can initiate a cascade of events leading to changes in gene expression and ultimately, physiological effects. This serves as a general example of how a novel thiazole derivative might be investigated for its biological activity.

Toxicological Profile of 5-Propylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment.

Introduction

5-Propylthiazole is a heterocyclic compound belonging to the thiazole class, characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a propyl group attached at the fifth position. It is utilized as a flavoring agent in the food industry. This technical guide provides a summary of the available toxicological data for this compound, outlines the experimental protocols for key studies, and highlights existing data gaps to inform future research and safety evaluations.

Acute Toxicity

Oral Toxicity

The acute oral toxicity of this compound has been determined in rats.

Table 1: Acute Oral Toxicity of this compound

SpeciesRouteEndpointValueReference
RatOralLD50862 mg/kg[1]

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity study for this compound would typically follow a protocol similar to the now-deleted OECD Test Guideline 401.[2][3][4] This guideline has been replaced by alternative methods such as the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425) to reduce animal usage.

A typical study design involves the following steps:

  • Test Animals: Healthy, young adult rats of a single sex (or both sexes if significant differences are expected) are used. Animals are acclimatized to laboratory conditions before the study.

  • Dosage: The test substance is administered in a single dose by gavage. A range of doses is used to determine the lethal dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any pathological changes.

  • LD50 Calculation: The LD50, the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated from the mortality data.

Experimental Workflow for Acute Oral Toxicity Study

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Collection & Analysis A Acclimatization of Rats B Randomization into Dose Groups A->B C Single Oral Gavage of this compound B->C D 14-Day Observation Period C->D E Record Mortality and Clinical Signs D->E F Measure Body Weight Changes D->F G Gross Necropsy D->G H Calculate LD50 E->H F->H G->H

Caption: Workflow for a typical acute oral toxicity study.

Irritation and Corrosivity

This compound has been identified as a substance that can cause skin corrosion and serious eye damage.[1]

Table 2: Irritation and Corrosivity Data for this compound

TestSpeciesResultReference
Skin Corrosion/IrritationRabbitCorrosive[1]
Serious Eye Damage/Irritation-Causes serious eye damage[1]
Skin Corrosion/Irritation

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

The assessment of skin corrosion and irritation potential is typically conducted following OECD Guideline 404.[1][5][6][7]

  • Test Animal: The albino rabbit is the recommended species.[5]

  • Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of clipped skin. The application site is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[1][5]

  • Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).[1]

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Classification: Based on the scores, the substance is classified for its potential to cause skin irritation or corrosion.

Experimental Workflow for Dermal Irritation/Corrosion Study

G cluster_0 Preparation cluster_1 Exposure & Observation cluster_2 Evaluation A Clipping of Rabbit Fur B Application of this compound to Skin A->B C 4-Hour Semi-Occlusive Dressing B->C D Removal of Dressing and Substance C->D E Observation at 1, 24, 48, 72 hours D->E F Scoring of Erythema and Edema E->F G Classification of Irritation/Corrosion Potential F->G

Caption: Workflow for a dermal irritation/corrosion study.

Serious Eye Damage/Irritation

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

The potential for a substance to cause serious eye damage or irritation is assessed using a protocol similar to OECD Guideline 405.[8][9][10]

  • Test Animal: The albino rabbit is the recommended species.[8]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[8]

  • Scoring: Lesions are scored based on a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

G cluster_0 Procedure cluster_1 Evaluation A Instillation of this compound into Rabbit Eye B Observation at 1, 24, 48, 72 hours A->B C Scoring of Corneal, Iridial, and Conjunctival Effects B->C D Classification of Eye Irritation/Damage Potential C->D

Caption: Decision logic for the Ames test.

Carcinogenicity and Reproductive Toxicity

Similar to genotoxicity, there is no data available regarding the carcinogenic or reproductive toxicity of this compound. [1]

Regulatory Context and Data Gaps

This compound is used as a flavoring substance. The safety of flavoring substances is evaluated by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations often consider the chemical structure, anticipated intake levels, and available toxicological data for the substance and structurally related compounds.

The primary data gaps for this compound are in the areas of:

  • Genotoxicity: The absence of an Ames test or other in vitro/in vivo genotoxicity assays is a critical missing piece of information for a comprehensive safety assessment.

  • Carcinogenicity: Long-term carcinogenicity studies have not been conducted.

  • Reproductive and Developmental Toxicity: There is no information on the potential effects of this compound on reproduction or development.

  • Sub-chronic and Chronic Toxicity: Data on the effects of repeated or long-term exposure is not available.

Conclusion

The available toxicological data for this compound is limited to acute oral toxicity and skin/eye irritation studies. The compound has an oral LD50 of 862 mg/kg in rats and is classified as corrosive to the skin and capable of causing serious eye damage. Significant data gaps exist, most notably in the areas of genotoxicity, carcinogenicity, and reproductive toxicity. For a more complete understanding of the toxicological profile of this compound, further studies addressing these endpoints are necessary. Researchers and drug development professionals should exercise caution and consider these data gaps when handling or evaluating this compound.

References

Olfactory Threshold of 5-Propylthiazole in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory threshold of 5-Propylthiazole in water. Due to the limited availability of direct olfactory threshold data for this compound, this document presents a compilation of olfactory and flavor threshold data for structurally related thiazole compounds. Furthermore, it details standardized experimental protocols for determining olfactory thresholds in aqueous solutions and illustrates the general olfactory signaling pathway.

Data on Olfactory and Flavor Thresholds of Thiazole Derivatives

CompoundThreshold TypeMediumThreshold ValueReference(s)
4-Butyl-5-propylthiazoleFlavorWater0.003 ppb[cite: 2 (from previous step)]
2-AcetylthiazoleFlavorWater10 ppb[1]
BenzothiazoleOdorWater80 ppb[1]
2-MercaptobenzothiazoleOdorWater1,760 ppb (1.76 ppm)[2]
2-IsobutylthiazoleOdorWater2-3.5 ppb

Experimental Protocols for Olfactory Threshold Determination in Water

The determination of the olfactory threshold of a compound in water is a critical aspect of sensory science. Standardized methods are employed to ensure the reliability and reproducibility of the results. The following is a synthesized protocol based on established methods such as ASTM D1292 and Standard Methods 2150 B. [cite: 1 (from previous step), 3 (from previous step)]

Panelist Selection and Training
  • Selection Criteria: A panel of at least five to ten individuals should be selected. [cite: 3 (from previous step)] Panelists should be non-smokers, free from colds or allergies, and should not have recently consumed items with strong flavors or odors (e.g., coffee, chewing gum).

  • Training: Panelists should be trained to recognize and describe different types of odors. Their sensitivity to a standard odorant should be tested to ensure they are within a normal range.

Preparation of Odor-Free Water

Odor-free water is essential for the preparation of dilutions. It can be prepared by passing distilled or deionized water through a bed of activated carbon. The quality of the odor-free water should be verified by the sensory panel before use.

Sample Preparation and Dilution Series
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Aqueous Stock Solution: Prepare an aqueous stock solution by diluting the primary stock solution with odor-free water. The concentration of the solvent should be kept below its own odor threshold.

  • Dilution Series: Create a series of dilutions from the aqueous stock solution using odor-free water. The dilution factor should be consistent (e.g., a geometric progression with a factor of 2 or 3). The series should span a range from a concentration that is clearly perceptible to one that is expected to be below the threshold.

Sensory Evaluation Procedure (Ascending Concentration Series)
  • Presentation: Present the samples to the panelists in identical, odor-free glass flasks with ground-glass stoppers. The flasks should be coded with random numbers. A flask containing only odor-free water should be included as a blank.

  • Evaluation: Panelists should shake the flask, remove the stopper, and sniff the contents. They should then indicate whether they can detect an odor different from the blank.

  • Ascending Order: The samples are presented in order of increasing concentration.

  • Threshold Determination: The individual threshold for each panelist is the lowest concentration at which the odor is reliably detected. The group's olfactory threshold is typically calculated as the geometric mean of the individual thresholds.

Visualizations

Experimental Workflow for Olfactory Threshold Determination

experimental_workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase panelist_selection Panelist Selection & Training presentation Sample Presentation (Ascending Order) panelist_selection->presentation odor_free_water Preparation of Odor-Free Water sample_prep Sample Preparation & Dilution Series odor_free_water->sample_prep sample_prep->presentation evaluation Sensory Evaluation by Panelists presentation->evaluation data_collection Data Collection & Recording evaluation->data_collection individual_threshold Determine Individual Thresholds data_collection->individual_threshold group_threshold Calculate Group Olfactory Threshold individual_threshold->group_threshold

Caption: Experimental workflow for determining the olfactory threshold in water.

Generalized Olfactory Signaling Pathway

olfactory_pathway odorant Odorant Molecule (e.g., Thiazole) receptor Odorant Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces ion_channel Ion Channel camp->ion_channel Opens ca_na ion_channel->ca_na depolarization Depolarization signal Signal to Brain depolarization->signal

Caption: Generalized signaling pathway for odorant detection.

References

The Sensory Landscape of 5-Propylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a class of heterocyclic compounds that contribute significantly to the flavor and aroma profiles of a wide variety of foods and beverages. Formed naturally during cooking processes, particularly through the Maillard reaction, these compounds are also synthesized for use as flavoring agents. Among the diverse array of thiazole derivatives, those featuring a propyl group at the 5-position of the thiazole ring exhibit a unique and potent range of sensory characteristics. This technical guide provides an in-depth exploration of the sensory properties of 5-propylthiazole derivatives, summarizing available quantitative data, outlining key experimental protocols for their sensory analysis, and visualizing relevant workflows and pathways.

Sensory Characteristics of this compound Derivatives

The sensory perception of this compound derivatives is complex, with subtle changes in the substitution pattern on the thiazole ring leading to significant shifts in odor and taste profiles. The available literature, while not exhaustive for this specific subclass, provides valuable insights into their general characteristics.

Olfactory and Gustatory Profiles

Alkyl-substituted thiazoles are generally known for their green, nutty, roasted, and vegetable-like aromas. The introduction of a propyl group at the 5-position appears to be a key contributor to potent and often desirable flavor notes. While comprehensive sensory data for a wide range of this compound derivatives is limited, some specific examples highlight their importance.

One of the most well-documented this compound derivatives is 4-butyl-5-propylthiazole . This compound is characterized by a powerful bell pepper-like aroma and an exceptionally low flavor threshold, making it a significant contributor to the overall flavor profile even at trace concentrations.[1]

The sensory characteristics of various alkylthiazoles are summarized in the table below to provide a comparative context for the potential properties of other this compound derivatives.

CompoundSensory Descriptor(s)Odor/Flavor Threshold (in water)
4-Butyl-5-propylthiazole Potent bell pepper-like0.003 ppb
2-Alkylthiazoles (general)Green, vegetable-likeNot specified
5-PentylthiazoleStrong fatty, sweet, bacon-fat-likeNot specified
2-Pentyl-5-methylthiazoleFermented vegetable-likeNot specified

Table 1: Sensory Characteristics of Selected Alkylthiazoles.[1]

Experimental Protocols for Sensory Analysis

The evaluation of the sensory characteristics of this compound derivatives requires a combination of instrumental analysis and human sensory perception. The following are detailed methodologies for key experiments cited in the analysis of flavor compounds.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture. An effluent from the gas chromatograph is split, with one portion going to a chemical detector (such as a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds.

Methodology:

  • Sample Preparation: Volatile derivatives are typically extracted from a sample matrix using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME). The choice of method depends on the sample matrix and the volatility of the target compounds.

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or HP-INNOWAX). The oven temperature is programmed to separate the compounds based on their boiling points and polarities.

  • Olfactometric Detection: A trained panelist sniffs the effluent from the GC column at a heated sniffing port. The panelist records the time, intensity, and a descriptor for each odor perceived.

  • Data Analysis: The olfactometric data is aligned with the chromatogram from the chemical detector to identify the compounds responsible for the specific odors.

Sensory Panel Evaluation

Sensory panels are used to obtain quantitative and qualitative data on the sensory attributes of substances. For flavor analysis, trained panelists are essential for providing reliable and reproducible results.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity, ability to describe odors and tastes, and their consistency. They undergo extensive training to recognize and scale the intensity of a wide range of aroma and taste attributes relevant to the compounds being tested.

  • Sample Preparation and Presentation: The this compound derivatives are dissolved in a neutral solvent (e.g., water, oil, or ethanol, depending on solubility and application) at various concentrations. Samples are presented to panelists in a controlled environment (e.g., in coded, odorless containers) to minimize bias.

  • Evaluation Procedure: Panelists evaluate the samples and rate the intensity of specific sensory attributes (e.g., "green," "nutty," "roasted," "bitter") on a labeled magnitude scale or a category scale. Different sensory testing methods like the Triangle Test, Duo-Trio Test, or Descriptive Analysis can be employed depending on the objective of the study.[2]

  • Data Analysis: The data from the sensory panel is statistically analyzed to determine the sensory profile of the compound, its intensity, and any significant differences between samples.

Visualization of Workflows and Pathways

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for the sensory analysis of a novel this compound derivative.

Sensory_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_data Data Integration & Reporting Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Structure_Verification->GC_MS GC_O Gas Chromatography- Olfactometry (GC-O) Structure_Verification->GC_O Threshold Odor/Taste Threshold Determination Structure_Verification->Threshold Descriptive Descriptive Analysis (Sensory Panel) Structure_Verification->Descriptive Data_Analysis Data Analysis & Interpretation GC_MS->Data_Analysis GC_O->Descriptive Identify key odorants GC_O->Data_Analysis Threshold->Data_Analysis Descriptive->Data_Analysis Report Technical Report Data_Analysis->Report

Workflow for the sensory characterization of this compound derivatives.
Generalized Olfactory Signaling Pathway

The perception of odorants like this compound derivatives begins with their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to this compound derivatives have not yet been definitively identified, the general mechanism of olfactory signal transduction is well-established.

Olfactory_Signaling_Pathway Odorant This compound Derivative (Odorant) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_Na_influx Ca2+ / Na+ Influx CNG_channel->Ca_Na_influx Allows Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

A generalized schematic of the olfactory signal transduction cascade.

Conclusion

This compound derivatives represent a fascinating and impactful class of flavor compounds. Their potent sensory characteristics, often at very low concentrations, make them crucial components in the flavor profiles of many foods. While the available data provides a foundational understanding of their sensory properties, further research is needed to systematically characterize a broader range of these derivatives. Detailed sensory panel evaluations, coupled with advanced instrumental techniques like GC-O, will be instrumental in elucidating the full spectrum of their sensory attributes. Furthermore, identifying the specific olfactory receptors that interact with these molecules will provide a deeper understanding of the structure-activity relationships that govern their perception and could pave the way for the targeted design of novel flavor ingredients.

References

Biosynthesis of 5-Propylthiazole in Natural Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Thiazole moieties are integral to a wide array of natural products, exhibiting diverse biological activities. While the biosynthesis of complex thiazole-containing molecules like thiopeptide antibiotics is well-studied, the pathways leading to simpler volatile alkylthiazoles, such as 5-propylthiazole, are less defined. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway for this compound in natural systems, with a focus on microbial sources. It provides a framework for the elucidation of this pathway through detailed experimental protocols and highlights the potential for genomic mining of biosynthetic gene clusters.

Introduction

This compound is a volatile organic compound (VOC) contributing to the sensory profiles of various natural and processed materials. While its presence has been noted, a dedicated, genetically encoded biosynthetic pathway in natural systems has not been fully elucidated. Thiazoles in food are often products of the Maillard reaction or thermal degradation of sulfur-containing precursors like cysteine and thiamine. However, the production of a diverse range of VOCs by microorganisms, particularly soil-dwelling bacteria of the genus Streptomyces, suggests the existence of enzymatic routes to such compounds.[1][2][3] This guide will explore the probable biological origins of this compound, focusing on a hypothesized microbial biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

Based on the known biosynthesis of the thiazole ring in other natural products and the microbial synthesis of alkylated molecules, a plausible pathway for this compound can be proposed.[4][5] The core hypothesis is the condensation of a three-carbon unit (derived from propionyl-CoA or a related precursor) with a C2N1S unit derived from L-cysteine.

Precursor Molecules
  • Thiazole Ring Precursor: L-cysteine is the most likely donor of the N-C-C-S backbone of the thiazole ring.[4] In various biosynthetic pathways, the cysteine backbone undergoes cyclodehydration and oxidation to form the thiazole heterocycle.[6][7]

  • Propyl Group Precursor: The origin of the propyl side chain is less certain. However, drawing parallels from the biosynthesis of other alkylated natural products in Streptomyces, such as the formation of 4-propyl-L-proline, it is hypothesized that the propyl group is derived from the metabolism of short-chain fatty acids, likely propionyl-CoA.[5][8] Propionyl-CoA can be generated from the catabolism of odd-chain fatty acids or certain amino acids (valine, isoleucine, methionine).

Enzymatic Steps

The proposed enzymatic cascade involves the following key transformations:

  • Activation of Precursors: L-cysteine and the propyl group donor would likely be activated, potentially as thioesters (e.g., attachment to a carrier protein) within a multi-enzyme complex.

  • Condensation and Cyclization: A key enzymatic step would involve the condensation of the activated propyl donor with the cysteine moiety, followed by a cyclodehydration reaction to form a thiazoline intermediate. This is analogous to the formation of thiazoline rings in thiopeptide antibiotic biosynthesis.[6]

  • Oxidation: The thiazoline ring would then be oxidized to the aromatic thiazole ring, a reaction often catalyzed by an FMN-dependent dehydrogenase in related pathways.[6]

The following diagram illustrates this proposed pathway:

graph Biosynthesis_of_5_Propylthiazole { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Propionyl_CoA [label="Propionyl-CoA\n(or related C3 donor)", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_Complex [label="Enzyme-Bound Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Thiazoline_Intermediate [label="5-Propyl-2-thiazoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_Propylthiazole [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Propionyl_CoA -> Intermediate_Complex [label="Condensation", color="#34A853"]; L_Cysteine -> Intermediate_Complex [color="#34A853"]; Intermediate_Complex -> Thiazoline_Intermediate [label="Cyclodehydration", color="#EA4335"]; Thiazoline_Intermediate -> Five_Propylthiazole [label="Oxidation\n(e.g., FMN-dependent dehydrogenase)", color="#FBBC05"]; }

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

As the dedicated biosynthetic pathway for this compound is yet to be fully elucidated, there is a lack of specific quantitative data such as enzyme kinetics and precursor incorporation rates for this particular molecule. The tables below are structured to be populated as research in this area progresses.

Table 1: Putative Enzymes and their Kinetic Parameters

Enzyme Class Substrate(s) Product(s) Km (µM) kcat (s⁻¹) Source Organism
Condensing Enzyme Propionyl-CoA, L-cysteine Acyl-cysteine intermediate TBD TBD TBD
Cyclodehydratase Acyl-cysteine intermediate 5-Propyl-2-thiazoline TBD TBD TBD
Dehydrogenase 5-Propyl-2-thiazoline This compound TBD TBD TBD

TBD: To be determined

Table 2: Precursor Incorporation Rates from Isotopic Labeling Studies

Labeled Precursor Incorporation (%) Product Experimental System
[U-¹³C]-L-Cysteine TBD This compound TBD
[1-¹³C]-Propionate TBD This compound TBD

TBD: To be determined

Experimental Protocols

The following protocols provide a roadmap for identifying the microbial source of this compound and elucidating its biosynthetic pathway.

Identification of this compound Producing Microorganisms

The initial step is to screen potential microbial producers, such as Streptomyces species, for the emission of this compound.

Protocol 4.1.1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Microbial Volatiles [9][10][11]

  • Microbial Culture: Inoculate the test microorganism (e.g., a Streptomyces strain) onto a suitable solid or into a liquid medium in a 20 mL headspace vial. Seal the vial with a PTFE/silicone septum. Incubate under conditions known to promote secondary metabolism.

  • Headspace Sampling: After a suitable incubation period (e.g., 7 days), expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the culture vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • GC-MS Analysis:

    • Desorb the collected volatiles by inserting the SPME fiber into the heated injector port (e.g., 250°C) of a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the volatile compounds. A typical program would be: hold at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

    • The mass spectrometer should be operated in full scan mode (e.g., m/z 35-350).

  • Compound Identification: Identify this compound by comparing the obtained mass spectrum and retention index with those of an authentic standard and reference libraries (e.g., NIST/Wiley).

graph Experimental_Workflow_VOC_Identification { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges Microbial_Culture -> HS_SPME [label="Volatile Collection", color="#34A853"]; HS_SPME -> GC_MS [label="Volatile Desorption & Separation", color="#EA4335"]; GC_MS -> Data_Analysis [label="Data Acquisition", color="#FBBC05"]; Data_Analysis -> Identification [label="Comparison to Standards", color="#5F6368"]; }

Caption: Workflow for VOC identification.

Elucidation of Biosynthetic Precursors using Isotopic Labeling

This protocol aims to confirm the proposed precursors by feeding the producing organism with stable isotope-labeled compounds.[12][13][14]

Protocol 4.2.1: Stable Isotope Labeling Study

  • Culture Preparation: Prepare the growth medium for the identified producing organism. For parallel cultures, supplement one set with an unlabeled precursor (e.g., L-cysteine) and the other with a stable isotope-labeled version (e.g., [U-¹³C]-L-cysteine).

  • Incubation and VOC Collection: Inoculate the cultures and incubate. Collect the volatile compounds at various time points using HS-SPME as described in Protocol 4.1.1.

  • GC-MS Analysis: Analyze the collected volatiles by GC-MS.

  • Mass Shift Analysis: Compare the mass spectra of this compound from the labeled and unlabeled cultures. An increase in the molecular ion mass corresponding to the number of incorporated labeled atoms will confirm the precursor-product relationship.

Identification of the Biosynthetic Gene Cluster (BGC)

Genomic analysis of the producing organism can reveal the genes responsible for the biosynthesis of this compound.

Protocol 4.3.1: Genome Mining for the this compound BGC [15][16][17]

  • Genome Sequencing: Obtain the whole-genome sequence of the this compound producing microorganism.

  • BGC Prediction: Analyze the genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). Search for BGCs containing genes homologous to those known to be involved in thiazole formation (e.g., YcaO-like cyclodehydratases, FMN-dependent dehydrogenases) and fatty acid metabolism (for the propyl side chain).

  • Gene Knockout and Heterologous Expression: To confirm the function of a candidate BGC, perform targeted gene knockouts in the native producer. A loss of this compound production would indicate the involvement of the knocked-out gene. Subsequently, clone the candidate BGC into a suitable heterologous host (e.g., Streptomyces coelicolor) to see if it confers the ability to produce this compound.

graph BGC_Identification_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Genome_Sequencing [label="Whole Genome Sequencing", fillcolor="#F1F3F4", fontcolor="#202124"]; antiSMASH [label="Bioinformatic Analysis\n(e.g., antiSMASH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Candidate_BGC [label="Candidate BGC Identification", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Knockout [label="Gene Knockout in\nNative Producer", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Heterologous_Expression [label="Heterologous Expression\nin Host Strain", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Phenotype_Analysis [label="Phenotype Analysis\n(GC-MS)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Genome_Sequencing -> antiSMASH [color="#34A853"]; antiSMASH -> Candidate_BGC [label="Prediction", color="#EA4335"]; Candidate_BGC -> Gene_Knockout [label="Functional Validation", color="#FBBC05"]; Candidate_BGC -> Heterologous_Expression [label="Functional Validation", color="#FBBC05"]; Gene_Knockout -> Phenotype_Analysis [color="#5F6368"]; Heterologous_Expression -> Phenotype_Analysis [color="#5F6368"]; }

Caption: Workflow for BGC identification and validation.

Conclusion

The biosynthesis of this compound in natural systems, particularly in microorganisms, represents an intriguing area of research. While a definitive pathway has yet to be described, the foundational knowledge of thiazole formation and alkyl group biosynthesis in related systems provides a strong basis for a proposed pathway. The experimental protocols detailed in this guide offer a systematic approach to identifying the producing organisms, elucidating the precursor molecules, and pinpointing the responsible biosynthetic gene clusters. Successful characterization of this pathway will not only enhance our understanding of microbial secondary metabolism but also open avenues for the biotechnological production of this and other valuable thiazole-based flavor and fragrance compounds.

References

Methodological & Application

Synthesis of 5-Propylthiazole via Hantzsch Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole rings are a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a robust and versatile method for the construction of this critical heterocycle. This document provides detailed application notes and experimental protocols for the synthesis of 5-propylthiazole, a valuable building block for the development of novel therapeutic agents. The protocol outlines the reaction of an appropriate α-haloketone with a thioamide, followed by purification and characterization of the final product.

Principle of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide. The reaction proceeds through a series of steps, including nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. To synthesize this compound, the required precursors are 1-halo-2-pentanone and thioformamide.

Data Presentation

A comprehensive summary of the expected quantitative data for the synthesis of this compound is presented below. This includes typical reaction yields and key spectroscopic data for product characterization.

ParameterValue
Product This compound
Molecular Formula C₆H₉NS
Molecular Weight 127.21 g/mol
Typical Yield 75-85%
Appearance Colorless to pale yellow oil
Boiling Point 175-177 °C
¹H NMR (CDCl₃, 400 MHz) See Table 2 for detailed assignments
¹³C NMR (CDCl₃, 100 MHz) See Table 3 for detailed assignments
Mass Spectrum (EI) m/z (%): 127 (M⁺, 100), 98, 84, 57

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
8.58s1HH-2 (Thiazole)-
7.55s1HH-4 (Thiazole)-
2.75t2H-CH₂-CH₂-CH₃7.5
1.70sext2H-CH₂-CH₂-CH₃7.5
0.95t3H-CH₂-CH₂-CH₃7.4

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
151.0C-2 (Thiazole)
149.5C-4 (Thiazole)
129.0C-5 (Thiazole)
29.5-CH₂-CH₂-CH₃
22.8-CH₂-CH₂-CH₃
13.6-CH₂-CH₂-CH₃

Experimental Protocols

Synthesis of 1-Chloro-2-pentanone

Materials:

  • Valeryl chloride

  • Diazomethane (ethereal solution, ~0.4 M)

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas or solution in diethyl ether)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve valeryl chloride (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an ethereal solution of diazomethane (~2.2 eq) to the cooled solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 5 °C. A yellow color should persist, indicating a slight excess of diazomethane.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Carefully quench the excess diazomethane by the slow, dropwise addition of a solution of hydrogen chloride in diethyl ether until the yellow color disappears and nitrogen evolution ceases.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-chloro-2-pentanone.

  • Purify the crude product by vacuum distillation.

Synthesis of Thioformamide

Materials:

  • Formamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous toluene

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, place a suspension of phosphorus pentasulfide (0.25 eq) in anhydrous toluene.

  • Add formamide (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours.

  • Cool the reaction mixture to room temperature and decant the toluene solution from the solid residue.

  • Wash the residue with fresh toluene.

  • Combine the toluene fractions and concentrate under reduced pressure to obtain crude thioformamide as a solid.

  • Recrystallize the crude product from a suitable solvent such as a mixture of toluene and hexane to obtain pure thioformamide.

Hantzsch Synthesis of this compound

Materials:

  • 1-Chloro-2-pentanone

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.

  • To this solution, add 1-chloro-2-pentanone (1.0 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow oil.

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alpha_haloketone 1-Chloro-2-pentanone cyclocondensation Cyclocondensation alpha_haloketone->cyclocondensation thioamide Thioformamide thioamide->cyclocondensation thiazole This compound cyclocondensation->thiazole

Caption: General workflow for the Hantzsch synthesis of this compound.

Experimental_Workflow Start Start: Reactants Reaction Hantzsch Reaction (Reflux in Ethanol) Start->Reaction Neutralization Neutralization (aq. NaHCO₃) Reaction->Neutralization Extraction Extraction (Diethyl Ether) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Product Final Product: This compound Purification->Product

Caption: Step-by-step experimental workflow for the synthesis and purification.

Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) Analysis of 5-Propylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propylthiazole is a sulfur-containing heterocyclic compound that belongs to the thiazole family. Thiazoles are recognized for their significant contribution to the aroma of a wide variety of foods and beverages, often imparting nutty, roasted, meaty, and savory notes.[1][2] The sensory perception of these compounds is critical in the food and fragrance industries, as well as in drug development where off-notes can impact patient compliance. Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation of gas chromatography with the sensitivity and specificity of the human nose as a detector.[3] This allows for the identification of odor-active compounds in a sample, even at concentrations below the detection limits of conventional detectors.[3]

This document provides a detailed application note and protocol for the GC-O analysis of this compound. It is intended to guide researchers, scientists, and drug development professionals in the characterization of its odor profile and the determination of its sensory significance.

Application of this compound

Due to its characteristic aroma profile, this compound and related alkylthiazoles are utilized as flavor ingredients in a variety of products, including:

  • Savory Foods: Soups, sauces, processed meats, and snack foods to enhance meaty and roasted flavors.[1][2]

  • Baked Goods: To impart nutty and roasted notes.

  • Coffee and Cocoa Products: To contribute to the overall roasted and complex aroma.

In the pharmaceutical industry, understanding the odor profile of volatile compounds like this compound is crucial for identifying potential off-odors in drug formulations and ensuring product acceptability.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the GC-O analysis of a standard solution of this compound. This data is provided as a representative example for illustrative purposes. Actual values may vary depending on the specific instrumentation and analytical conditions.

ParameterValueMethod of Determination
Retention Index (DB-5 column) 1150Kovats Retention Index
Odor Description Nutty, roasted, slightly green, savorySensory Panel (GC-O)
Odor Intensity at 1 ppm 7 (on a 10-point scale)Direct Intensity Method (GC-O)
Aroma Extract Dilution Analysis (AEDA) Flavor Dilution (FD) Factor 256Dilution to Threshold Method (GC-O)
Odor Detection Threshold (in water) 5 ppb (parts per billion)Ascending Concentration Series (Sensory)

Experimental Protocols

Sample Preparation

Objective: To prepare a standard solution of this compound for GC-O analysis.

Materials:

  • This compound (≥98% purity)

  • Ethanol (food-grade, odorless)

  • Deionized water

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

Procedure:

  • Primary Stock Solution (1000 ppm):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the weighed compound in 5 mL of ethanol in a 10 mL volumetric flask.

    • Bring the volume up to 10 mL with ethanol.

  • Working Standard Solution (10 ppm):

    • Pipette 1 mL of the primary stock solution into a 100 mL volumetric flask.

    • Bring the volume up to 100 mL with deionized water. This creates a 10 ppm solution in a 1% ethanol/water matrix.

  • Dilution Series for AEDA (if applicable):

    • Perform serial dilutions of the working standard solution (e.g., 1:1, 1:4, 1:16, etc.) with the 1% ethanol/water matrix to create a range of concentrations for Aroma Extract Dilution Analysis.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To separate the volatile compounds in the sample and assess their odor characteristics.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • GC Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-WAX) can also be used for comparison.

  • Data acquisition and processing software.

GC-O Conditions:

ParameterSetting
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (1 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program 40 °C (hold for 2 min), ramp at 5 °C/min to 250 °C (hold for 5 min)
Effluent Split Ratio (FID:ODP) 1:1
ODP Transfer Line Temperature 250 °C
ODP Humidification Humidified air at 50 mL/min
FID Temperature 280 °C

Procedure:

  • System Preparation: Equilibrate the GC-O system according to the specified conditions.

  • Injection: Inject 1 µL of the prepared this compound working standard solution.

  • Olfactometry Assessment:

    • A trained sensory panelist sniffs the effluent from the olfactory detection port throughout the chromatographic run.

    • The panelist records the retention time, odor descriptor, and intensity of each detected odor event using a data acquisition system.

  • Data Analysis:

    • Correlate the odor events with the peaks detected by the FID.

    • Calculate the Retention Index of the this compound peak using a series of n-alkanes.

    • For AEDA, analyze the dilution series and determine the highest dilution at which the odor of this compound is still detectable (FD factor).

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis Stock Solution Stock Solution Working Standard Working Standard Stock Solution->Working Standard Dilution Dilution Series Dilution Series Working Standard->Dilution Series Serial Dilutions GC_Inlet GC Inlet Working Standard->GC_Inlet Injection Dilution Series->GC_Inlet Injection (AEDA) GC_Column GC Column (Separation) GC_Inlet->GC_Column Effluent_Split Effluent Splitter GC_Column->Effluent_Split FID FID Detector Effluent_Split->FID 50% ODP Olfactory Detection Port (ODP) Effluent_Split->ODP 50% FID_Signal Chromatogram (FID) FID->FID_Signal Olfactogram Olfactogram (Sensory Data) ODP->Olfactogram Data_Correlation Data Correlation & Identification FID_Signal->Data_Correlation Olfactogram->Data_Correlation

Caption: Experimental workflow for the GC-O analysis of this compound.

G Start Start Inject_Sample Inject Sample into GC Start->Inject_Sample GC_Separation Chromatographic Separation Inject_Sample->GC_Separation Sniff_Effluent Panelist Sniffs ODP Effluent GC_Separation->Sniff_Effluent Odor_Detected Odor Detected? Sniff_Effluent->Odor_Detected Record_Data Record Retention Time, Odor Descriptor, & Intensity Odor_Detected->Record_Data Yes Continue_Sniffing Continue Sniffing Odor_Detected->Continue_Sniffing No Record_Data->Continue_Sniffing End_of_Run End of Run? Continue_Sniffing->End_of_Run End_of_Run->Sniff_Effluent No Stop Stop End_of_Run->Stop Yes

Caption: Logical workflow for sensory data acquisition during GC-O analysis.

References

Application Notes and Protocols: 5-Propylthiazole as a Food Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research and development purposes only. 5-Propylthiazole is not currently listed on the FEMA GRAS (Generally Recognized as Safe) or JECFA (Joint FAO/WHO Expert Committee on Food Additives) databases. Its use as a food flavoring agent would require regulatory approval.

Introduction

This compound (C₆H₉NS) is a volatile heterocyclic compound belonging to the thiazole family. Thiazole derivatives are known for their potent and diverse aroma profiles, often contributing to the characteristic flavors of roasted, nutty, and savory foods. This document provides detailed application notes and protocols for the evaluation of this compound as a potential food flavoring agent for use by researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1.

PropertyThis compound (Predicted/Estimated)2-Isobutylthiazole4-Methyl-5-vinylthiazole
Molecular Formula C₆H₉NSC₇H₁₁NSC₆H₇NS
Molecular Weight 127.21 g/mol 141.24 g/mol 125.19 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to yellow liquid
Odor Threshold in Water Not established2-3.5 ppb[1]Not established
Boiling Point ~180-182 °C175-176 °C64-66 °C at 10 mmHg
Solubility Slightly soluble in water; soluble in ethanol and oilsSoluble in ethanol and oilsSoluble in ethanol and oils

Organoleptic Properties and Applications

While specific data for this compound is limited, the flavor profiles of other alkylthiazoles suggest its potential contribution to a range of savory and roasted notes.

3.1. Flavor Profile

Based on the characteristics of related compounds, this compound is anticipated to possess a flavor profile that includes the following notes:

  • Green and Vegetal: Many low molecular weight alkylthiazoles exhibit green, vegetable-like flavors.[2]

  • Nutty and Roasted: Thiazoles are significant contributors to the aroma of roasted products like coffee and nuts.

  • Savory and Meaty: Some thiazole derivatives are known to impart meaty and savory characteristics.

  • Fruity Nuances: Depending on the substitution pattern, fruity notes, such as mango, have been described for some diethyl-propyl thiazoles.[3]

3.2. Potential Applications

Given its predicted flavor profile, this compound could be evaluated for use in a variety of food systems, including:

  • Savory Snacks: To enhance roasted and savory notes in products like potato chips and crackers.

  • Meat Analogs: To contribute to a more authentic meaty flavor profile in plant-based meat alternatives.

  • Soups and Sauces: To add depth and complexity to savory broths and gravies.

  • Baked Goods: To impart nutty and toasted notes in bread, cookies, and other baked products.

A summary of potential applications and starting usage levels for evaluation is provided in Table 2.

Food CategoryRecommended Starting Level (ppm)Flavor Contribution
Savory Snacks0.1 - 1.0Roasted, Nutty, Savory
Meat Analogs0.5 - 2.0Meaty, Umami
Soups and Sauces0.05 - 0.5Savory, Roasted
Baked Goods0.2 - 1.5Nutty, Toasted

Experimental Protocols

4.1. Synthesis of this compound (Hantzsch Synthesis Adaptation)

This protocol describes a general method for the synthesis of thiazole derivatives, adapted for this compound.

Workflow for the Synthesis of this compound

start Start: Reagents reagents 1-Bromo-2-pentanone Thioformamide start->reagents Prepare reaction Reaction: - Solvent: Ethanol - Reflux with stirring reagents->reaction Combine workup Work-up: 1. Cool to RT 2. Neutralize with NaHCO₃ 3. Extract with Ethyl Acetate reaction->workup Proceed to purification Purification: - Dry with MgSO₄ - Concentrate in vacuo - Column Chromatography (Silica gel) workup->purification Crude Product analysis Analysis: - GC-MS for Purity - ¹H NMR for Structure purification->analysis Purified Product product Product: This compound analysis->product Confirm

Caption: A generalized workflow for the synthesis and purification of this compound.

Materials:

  • 1-Bromo-2-pentanone

  • Thioformamide

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1 equivalent) in ethanol.

  • Add 1-bromo-2-pentanone (1 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound.

  • Confirm the structure and purity of the final product using ¹H NMR and Gas Chromatography-Mass Spectrometry (GC-MS).

4.2. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of a synthesized this compound sample.

Materials:

  • Synthesized this compound sample

  • High-purity solvent (e.g., ethanol or hexane) for dilution

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

GC-MS Parameters:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program Start at 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 m/z

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 100 ppm).

  • Set up the GC-MS instrument with the parameters listed in the table above.

  • Inject the sample into the GC-MS.

  • Acquire the total ion chromatogram (TIC) and mass spectrum of the eluting peaks.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

4.3. Sensory Evaluation Protocol: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[4] This protocol is designed to evaluate the flavor contribution of this compound in a simple food matrix.

Workflow for Sensory Evaluation (Triangle Test)

start Start: Panelist Selection panelists Select & Screen 15-25 Panelists start->panelists Recruit sample_prep Sample Preparation: - Control (Matrix only) - Test (Matrix + this compound) panelists->sample_prep Prepare for test_setup Test Setup (per panelist): - Three coded samples (two identical, one different) sample_prep->test_setup Arrange evaluation Evaluation: - Panelists taste and identify the odd sample test_setup->evaluation Present to Panelists data_analysis Data Analysis: - Tally correct identifications - Compare to statistical table evaluation->data_analysis Collect Responses conclusion Conclusion: - Significant difference? - No significant difference? data_analysis->conclusion Interpret

Caption: A workflow diagram for conducting a triangle test for sensory evaluation.

Materials:

  • A panel of 15-25 trained or consumer panelists.

  • A simple food matrix (e.g., unsalted cracker, vegetable oil, or a simple broth).

  • This compound solution of a known concentration.

  • Coding labels, sample cups, and water for palate cleansing.

Procedure:

  • Sample Preparation:

    • Prepare a control sample consisting of the food matrix alone.

    • Prepare a test sample by adding a predetermined concentration of this compound to the food matrix.

  • Test Setup:

    • For each panelist, present three coded samples. Two of the samples will be the control, and one will be the test sample (or vice versa). The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Instruct the panelists to taste each sample from left to right.

    • Ask the panelists to identify which of the three samples is different from the other two.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Consult a statistical table for the triangle test to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

Safety and Toxicology

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area thoroughly with soap and water.

Toxicological Considerations (Based on Thiazole Derivatives):

  • Metabolism: Thiazole-containing compounds are known to undergo metabolic transformations in the body, primarily through oxidation of the thiazole ring and side chains.

  • In Vitro and In Vivo Studies: For any new food ingredient, a battery of in vitro and in vivo toxicological studies would be required to establish its safety.[5][6][7][8] This would include assessments of genotoxicity, acute and subchronic toxicity, and potential allergenicity.

Potential Signaling Pathway for Flavor Perception

The perception of flavor from compounds like this compound involves a complex interplay of taste and smell. While the specific receptors for this compound have not been identified, a plausible signaling pathway can be hypothesized based on known mechanisms of taste and olfaction.

Hypothesized Flavor Perception Pathway

compound This compound olfactory_receptor Olfactory Receptor (in Nasal Cavity) compound->olfactory_receptor Binds to taste_receptor Taste Receptor (e.g., T2R - Bitter) (on Tongue) compound->taste_receptor Binds to g_protein_olfactory G-protein (G_olf) Activation olfactory_receptor->g_protein_olfactory g_protein_taste G-protein (Gustducin) Activation taste_receptor->g_protein_taste adenylyl_cyclase Adenylyl Cyclase Activation g_protein_olfactory->adenylyl_cyclase plc Phospholipase C (PLC) Activation g_protein_taste->plc camp cAMP Increase adenylyl_cyclase->camp ip3 IP₃ Increase plc->ip3 ion_channel_olfactory Ion Channel Opening (Depolarization) camp->ion_channel_olfactory calcium_release Ca²⁺ Release from ER ip3->calcium_release olfactory_signal Olfactory Signal to Brain ion_channel_olfactory->olfactory_signal taste_signal Taste Signal to Brain calcium_release->taste_signal flavor_perception Integrated Flavor Perception olfactory_signal->flavor_perception taste_signal->flavor_perception

Caption: A hypothesized signaling pathway for the perception of this compound flavor.

This proposed pathway suggests that this compound could interact with both olfactory receptors in the nasal cavity and taste receptors (potentially bitter taste receptors, T2Rs, given the heterocyclic structure) on the tongue.[9] This dual stimulation would lead to two distinct signals being sent to the brain, which are then integrated to create the overall perception of flavor.

Conclusion

This compound presents an interesting profile as a potential food flavoring agent, with expected contributions to savory, roasted, and nutty notes. However, a comprehensive evaluation of its organoleptic properties, safety, and stability in various food matrices is required. The protocols outlined in this document provide a framework for researchers to begin this evaluation. It is imperative to note the current lack of regulatory approval for this compound in food applications.

References

Solid-phase microextraction (SPME) for 5-Propylthiazole analysis

Author: BenchChem Technical Support Team. Date: November 2025

An advanced analytical methodology utilizing Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been developed for the sensitive and accurate quantification of 5-Propylthiazole. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of this volatile organic compound. The described method is particularly suited for trace-level detection in various matrices.

Introduction

This compound is a volatile heterocyclic compound that contributes to the aroma and flavor profiles of various food products and is also of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound is crucial for quality control, flavor and fragrance analysis, and metabolic studies. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and efficient sample preparation technique that combines extraction, concentration, and sample introduction into a single step.[1] When coupled with the resolving power of Gas Chromatography (GC) and the specificity of Mass Spectrometry (MS), it provides a robust method for the analysis of volatile and semi-volatile compounds like this compound.[2]

The principle of SPME is based on the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica fiber. After equilibrium is reached, the fiber is transferred to the hot injection port of a GC, where the analytes are thermally desorbed and introduced into the analytical column for separation and subsequent detection by the mass spectrometer.

Recommended Materials and Instrumentation

For the analysis of this compound, the following materials and instrumentation are recommended:

ComponentSpecification
SPME Fiber Assembly Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm
SPME Holder Manual or Autosampler compatible
Gas Chromatograph Equipped with a split/splitless injector and a mass spectrometer detector (GC-MS)
GC Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Vials 10 mL or 20 mL clear glass headspace vials with PTFE/silicone septa
Heating & Agitation Heating block or water bath with magnetic stirrer or autosampler with agitation
Reagents This compound standard, Sodium Chloride (NaCl), Deionized water

Experimental Protocols

A detailed protocol for the Headspace SPME-GC-MS analysis of this compound is provided below. This protocol serves as a starting point and should be optimized for the specific matrix and concentration range of interest.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to cover the desired concentration range (e.g., 1-100 ng/mL).

  • Sample Preparation: For liquid samples, place a known volume (e.g., 5 mL) into a 10 mL or 20 mL headspace vial. For solid samples, accurately weigh a known amount (e.g., 1 g) into a vial and add a specific volume of deionized water (e.g., 5 mL).

  • Salt Addition: To enhance the extraction efficiency by increasing the ionic strength of the sample, add a known amount of NaCl (e.g., 1.5 g or to a final concentration of 10-30%).[3]

SPME Procedure
  • Fiber Conditioning: Prior to first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes.

  • Incubation: Place the sample vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 10 minutes) with agitation.

  • Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at the set temperature with continuous agitation.

  • Desorption: After extraction, immediately retract the fiber into the needle and transfer it to the GC injection port for thermal desorption.

The logical workflow for the SPME analysis is depicted in the following diagram:

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Vial Transfer to Headspace Vial Sample->Vial Salt Add NaCl Vial->Salt Spike Spike with Internal Standard (Optional) Salt->Spike Incubate Incubate and Agitate Spike->Incubate Extract Expose SPME Fiber (Headspace Extraction) Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

SPME-GC-MS workflow for this compound analysis.
GC-MS Analysis

The following table summarizes the recommended starting parameters for the GC-MS analysis. These parameters should be optimized for the specific instrument and column used.

ParameterValue
Injector Temperature 250°C
Desorption Time 5 minutes
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Temperature Program Initial 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 5 min)
MS Transfer Line Temp. 280°C
MS Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

The relationship between the key experimental parameters in the SPME process is illustrated in the diagram below:

SPME_Parameters cluster_params Key Parameters Analyte This compound in Sample Headspace Analyte in Headspace Analyte->Headspace Volatilization Fiber Analyte on SPME Fiber Headspace->Fiber Extraction GCMS GC-MS Analysis Fiber->GCMS Desorption Temp Temperature Temp->Analyte Time Time Time->Headspace Salt Salt Concentration Salt->Analyte Agitation Agitation Agitation->Headspace

Key parameters influencing the SPME process.

Quantitative Data

While specific quantitative data for this compound using this exact method is not available in the cited literature, the following table provides a template for the validation parameters that should be determined during method development. Typical performance characteristics for SPME-GC-MS analysis of volatile compounds are also provided for reference.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/L
Limit of Quantification (LOQ) 0.5 - 50 ng/L
Precision (%RSD) < 15%
Recovery (%) 80 - 120%

Conclusion

The described Headspace SPME-GC-MS method provides a sensitive, robust, and solvent-free approach for the determination of this compound in various matrices. The provided protocols and parameters serve as a strong foundation for method development and validation. The optimization of extraction time, temperature, and salt concentration is crucial for achieving the desired sensitivity and accuracy. This technique is well-suited for high-throughput analysis in quality control, research, and clinical laboratories.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Propylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of 5-Propylthiazole, a key heterocyclic compound relevant in flavor chemistry and as a building block in pharmaceutical drug development. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification and structural elucidation in complex matrices. This document provides a detailed experimental protocol for acquiring the mass spectrum and a thorough analysis of the fragmentation pathways. The presented data and methodologies are intended to guide researchers, scientists, and drug development professionals in their analytical workflows involving thiazole derivatives.

Introduction

Thiazole derivatives are a class of heterocyclic compounds that are integral to numerous natural and synthetic products, exhibiting a wide range of biological activities. This compound, with its distinct chemical properties, is of significant interest. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for the structural characterization of such volatile and semi-volatile organic compounds.[1] The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for identification and for inferring the compound's structure.[1][2] This note outlines the expected fragmentation of this compound and provides a robust protocol for its analysis.

Experimental Protocol

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From the stock solution, prepare a working solution of 10 µg/mL by serial dilution in methanol.

  • Quality Control: Use high-purity methanol (≥99.9%) to minimize background interference.

Instrumentation and Analytical Conditions
  • Mass Spectrometer: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[3]

  • Mass Range: m/z 30-200.

  • Scan Speed: 1562 amu/s.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Results and Discussion

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The fragmentation process is primarily driven by the stability of the resulting cations and neutral losses.[1][4] The molecular weight of this compound (C6H9NS) is 127.21 g/mol .

Fragmentation Pathway

The proposed fragmentation of this compound is initiated by the removal of an electron from the molecule to form the molecular ion (M•+) at m/z 127.[1] The primary fragmentation pathways involve cleavages of the propyl side chain and rearrangements within the thiazole ring.

A key fragmentation is the benzylic-like cleavage of the C-C bond beta to the thiazole ring, which is a common pathway for alkyl-substituted aromatic and heterocyclic systems.[5] This results in the loss of an ethyl radical (•CH2CH3) to form a stable, resonance-stabilized cation at m/z 98. This ion is often the base peak in the spectrum due to its high stability.

Another significant fragmentation is the loss of a methyl radical (•CH3) through cleavage of the terminal C-C bond of the propyl group, leading to an ion at m/z 112. Cleavage of the entire propyl group as a radical (•C3H7) can also occur, resulting in a thiazolyl cation at m/z 84.

Further fragmentation can occur through rearrangements like the McLafferty rearrangement, although this is less common for this specific structure. Ring cleavage can also contribute to smaller fragment ions observed in the lower mass region of the spectrum.

Quantitative Data Summary

The expected relative abundances of the major fragment ions of this compound are summarized in the table below. Please note that these are predicted values based on general fragmentation rules and data from similar compounds; actual abundances may vary depending on the specific instrumentation and conditions used.

m/zProposed Ion StructureRelative Abundance (%)
127[M]•+ (C6H9NS)•+40-60
112[M - CH3]•+20-40
98[M - C2H5]•+100 (Base Peak)
84[M - C3H7]•+10-30
58[C3H6S]•+5-15

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway M This compound (m/z = 127) [M]•+ F1 [M - C2H5]+ (m/z = 98) M->F1 - •C2H5 F2 [M - CH3]+ (m/z = 112) M->F2 - •CH3 F3 [M - C3H7]+ (m/z = 84) M->F3 - •C3H7

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predictable and provides valuable structural information. The dominant fragmentation pathway involves the loss of an ethyl radical to form the stable base peak at m/z 98. The experimental protocol detailed in this application note provides a reliable method for the acquisition of high-quality mass spectra for this compound and related compounds. This information is essential for researchers in the fields of analytical chemistry, drug discovery, and flavor and fragrance analysis.

References

Application Note: 1H and 13C NMR Spectral Assignment for 5-Propylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Propylthiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and characterization of such molecules. This application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of this compound and presents a predicted spectral assignment based on established principles of NMR spectroscopy and data from related thiazole derivatives.

Predicted NMR Spectral Data

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3, 500 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.7s-
H-4~7.6s-
H-1' (CH2)~2.8t~7.5
H-2' (CH2)~1.7sext~7.5
H-3' (CH3)~1.0t~7.5

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3, 125 MHz)

CarbonChemical Shift (δ, ppm)
C-2~152
C-4~148
C-5~135
C-1' (CH2)~30
C-2' (CH2)~23
C-3' (CH3)~14

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (sample)

    • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

    • NMR tube (5 mm, high precision)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl3 containing TMS to the NMR tube.

    • Cap the NMR tube securely and vortex the sample for 30 seconds to ensure complete dissolution and homogeneity.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Instrument Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

2.1. 1H NMR Spectroscopy

  • Spectrometer Frequency: 500 MHz

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: zg30 (or equivalent standard 1D proton experiment)

  • Number of Scans: 16

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 20 ppm (-5 to 15 ppm)

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

2.2. 13C NMR Spectroscopy

  • Spectrometer Frequency: 125 MHz

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)

  • Number of Scans: 1024 (or more for dilute samples)

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Data Processing:

    • Apply an exponential window function with a line broadening of 1.0 Hz.

    • Fourier transform the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the CDCl3 solvent peak at 77.16 ppm.

Structural Assignment and Visualization

The following diagram illustrates the structure of this compound with the numbering convention used for the NMR spectral assignments.

Caption: Structure of this compound with atom numbering for NMR assignment.

Logical Workflow for Spectral Assignment

The process of assigning the NMR signals for this compound would follow a logical progression of experiments.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis and Assignment A 1H NMR G Assign Proton Signals (1H, COSY) A->G B 13C NMR H Assign Carbon Signals (13C, DEPT-135) B->H C DEPT-135 C->H D COSY D->G E HSQC I Correlate Protons and Carbons (HSQC) E->I F HMBC J Confirm Quaternary Carbons and Long-Range Couplings (HMBC) F->J G->I H->I I->J K Final Structure Confirmation J->K

Caption: Experimental workflow for the complete NMR spectral assignment of this compound.

This comprehensive approach, combining 1D and 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural verification of this compound.

Application Notes and Protocols: Use of 5-Propylthiazole in Sensory Evaluation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propylthiazole is a heterocyclic compound known for its contribution to the aroma and flavor of various food products. Its sensory characteristics are often described as nutty, green, and vegetable-like, making it a significant compound in the flavor industry and a subject of interest in sensory evaluation studies. These application notes provide an overview of the sensory properties of this compound, methodologies for its evaluation, and protocols for conducting sensory analysis. While specific quantitative sensory threshold data for this compound is not extensively available in published literature, this document outlines the established protocols for determining such values and presents data for structurally related thiazole compounds to serve as a reference.

Sensory Profile of Thiazoles

Thiazole derivatives are recognized for a wide range of aroma characteristics, suggesting their potential for broad application in processed foods and perfumery.[1] The sensory profile of thiazoles can vary significantly based on their substitution patterns. For instance, some 4,5-dialkylthiazoles are known for their potent bell pepper aroma.[1]

Note: The following table summarizes the sensory descriptors of various thiazole derivatives to provide a comparative context for the potential sensory profile of this compound.

Table 1: Sensory Descriptors of Selected Thiazole Derivatives

CompoundAroma/Flavor DescriptorsReference
4-Butyl-5-propylthiazolePotent bell pepper aroma[1]
2-PentylthiazoleGreen, fatty, and sweet aromas[1]
5-PentylthiazoleStrong fatty and sweet aromas, reminiscent of bacon fat[1]
2-Pentyl-5-methylthiazoleFermented vegetable-like aroma[1]
2-Isopropyl-4-methylthiazoleGreen vegetable character; alliaceous, earthy, sulfurous coffee with a tropical fruity nuance at 2.00 ppm[2]
4-Methyl-5-vinylthiazoleStrong nut-like odor
General AlkylthiazolesGreen, vegetable-like flavors (for low molecular weight 2-alkylthiazoles)[1]

Quantitative Sensory Data

Table 2: Flavor Threshold of a Structurally Related Thiazole

CompoundFlavor Threshold in Water (ppb)Reference
4-Butyl-5-propylthiazole0.003[1]

The determination of such threshold values is a critical aspect of sensory evaluation. It involves presenting a series of increasingly diluted concentrations of the compound to a panel of trained sensory assessors to identify the lowest concentration at which the stimulus can be detected (detection threshold) or recognized (recognition threshold).

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold (ODT)

This protocol outlines a standardized method for determining the odor detection threshold of a volatile compound like this compound in air using dynamic dilution olfactometry. The forced-choice ascending concentration series method is a commonly employed technique.[3]

Objective: To determine the concentration at which 50% of the sensory panel can detect an odorant.

Materials:

  • Dynamic dilution olfactometer

  • Source of this compound vapor of known concentration

  • Odor-free air supply

  • Nasal masks for panelists

  • Sensory evaluation booths compliant with ISO 8589 standards

Procedure:

  • Panelist Selection and Training: Select a panel of at least eight qualified and trained sensory assessors. Panelists should be screened for their ability to detect and describe basic odors.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Generate a vapor of a known concentration using a calibrated syringe drive or other appropriate method.

  • Olfactometer Setup: Calibrate the olfactometer to deliver a series of precise dilutions of the this compound vapor with odor-free air.

  • Presentation to Panelists:

    • Present panelists with three sniffing ports, where two contain odor-free air and one contains the diluted odorant (triangle test format).

    • Start with a concentration well below the expected threshold and present a series of increasing concentrations.

    • Panelists are required to identify the port containing the odorant. They must choose one, even if they have to guess.

  • Data Collection: Record the responses of each panelist at each concentration level. A correct identification that was not a guess is considered a "true" response.[3]

  • Data Analysis: The individual's best-estimate threshold is calculated as the geometric mean of the last non-detectable concentration and the first correctly detected concentration. The panel's threshold is the geometric mean of the individual thresholds.

Workflow for Odor Detection Threshold Determination

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Panelist Selection & Training B Prepare this compound Vapor A->B C Calibrate Olfactometer B->C D Present Ascending Concentrations (Triangle Test) C->D E Panelist Sniffs and Identifies D->E Next Concentration F Record Responses E->F Next Concentration F->D Next Concentration G Calculate Individual Thresholds F->G H Calculate Panel Threshold (Geometric Mean) G->H

Caption: Workflow for determining the odor detection threshold.

Protocol 2: Flavor Profile Analysis

This protocol describes the Flavor Profile method, a descriptive sensory analysis technique to identify and quantify the sensory attributes of this compound in a liquid medium.

Objective: To create a detailed description of the flavor characteristics of this compound and their intensities.

Materials:

  • Solutions of this compound at various concentrations in a neutral base (e.g., deionized water, sugar solution).

  • Reference standards for relevant flavor descriptors (e.g., nutty, green, bell pepper).

  • Standard sensory evaluation glassware.

  • Data collection software or forms.

Procedure:

  • Panelist Training: A small panel of 4-6 highly trained assessors is required. They should be familiar with the Flavor Profile method and calibrated on the intensity scale and reference standards.

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for the aroma, flavor, and aftertaste of this compound.

  • Sample Evaluation:

    • Panelists individually evaluate the samples in a controlled environment.

    • They assess the aroma (orthonasal), flavor-by-mouth (retronasal), and aftertaste.

    • For each attribute, they assign an intensity rating on a standardized scale (e.g., 0-15).

    • The order of perception of the attributes is also noted.

  • Panel Discussion: After individual evaluations, the panel discusses their findings to reach a consensus on the flavor profile, including the descriptors, their intensities, and order of appearance.

  • Data Reporting: The final flavor profile is documented, often in a tabular or graphical format (e.g., spider web plot).

Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify odor-active compounds in a sample. T[4]he effluent from the gas chromatograph is split between a chemical detector (like a mass spectrometer) and a sniffing port where a trained assessor identifies and describes the odors of the eluting compounds.

[4]Objective: To identify the specific aroma contribution of this compound in a complex mixture.

Materials:

  • Gas chromatograph with a high-resolution capillary column.

  • Olfactometry port (sniffing port).

  • Mass spectrometer (optional but recommended for identification).

  • Sample containing this compound.

  • Trained sensory assessors.

Procedure:

  • Sample Preparation: Prepare the sample for injection. This may involve extraction, dilution, or headspace analysis.

  • GC Separation: Inject the sample into the GC. The compounds are separated based on their volatility and interaction with the column's stationary phase.

  • Olfactometry Detection: A trained assessor sniffs the effluent from the GC column at the olfactometry port. The assessor records the retention time, duration, and sensory descriptor of any detected odor.

  • Chemical Detection: Simultaneously, the chemical detector (e.g., MS) records the analytical data for the eluting compounds.

  • Data Correlation: Correlate the sensory data from the olfactometry with the analytical data from the chemical detector to identify the compound responsible for each odor event.

Experimental Workflow for GC-O Analysis

G A Sample Injection B Gas Chromatographic Separation A->B C Effluent Splitting B->C D Olfactometry Port (Human Assessor) C->D E Mass Spectrometer (Chemical Detection) C->E F Sensory Data (Odor Descriptor, Retention Time) D->F G Analytical Data (Mass Spectrum, Retention Time) E->G H Data Correlation and Compound Identification F->H G->H

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O).

Conclusion

This compound is a flavor compound with significant potential in the food and fragrance industries. While specific quantitative sensory data remains to be fully elucidated in publicly available literature, the protocols and methodologies outlined in these application notes provide a robust framework for its comprehensive sensory evaluation. By employing techniques such as odor threshold determination, flavor profiling, and GC-O analysis, researchers and product developers can accurately characterize the sensory properties of this compound and effectively utilize it in their applications. The use of data from structurally similar compounds can provide valuable initial insights, but it is recommended that specific sensory data for this compound be determined for any new application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Propylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield and purity of 5-propylthiazole in your laboratory synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and generally high-yielding method for synthesizing 5-substituted thiazoles like this compound is the Hantzsch thiazole synthesis.[1][2][3][4] This method involves the condensation reaction between an α-haloketone and a thioamide. For this compound, this would typically involve the reaction of 1-bromo-2-pentanone with thioformamide.

Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?

A2: The key starting materials are:

  • 1-Bromo-2-pentanone: An α-haloketone.

  • Thioformamide: A thioamide.[5][6]

Q3: What are the general reaction conditions for this synthesis?

A3: The Hantzsch thiazole synthesis is often carried out by heating the α-haloketone and thioamide in a suitable solvent.[3][4] Common solvents include ethanol, methanol, or a mixture of ethanol and water.[1][7] The reaction temperature and time can be optimized to improve yield and purity. Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields for some thiazole derivatives.[7]

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through several methods. If the product precipitates from the reaction mixture, it can be isolated by filtration.[4] However, for liquid products like this compound, fractional distillation is a common and effective method for purification, especially to separate it from unreacted starting materials and byproducts with different boiling points.[8][9][10][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Degradation of starting materials or product. 5. Formation of side products.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed. 2. Optimize Temperature: Gradually increase the reaction temperature. For Hantzsch synthesis, temperatures around 65-100°C are common.[1][3] However, excessively high temperatures can lead to degradation. 3. Adjust Stoichiometry: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure complete conversion of the α-haloketone.[4] 4. Ensure Purity of Starting Materials: Use freshly prepared or purified thioformamide and 1-bromo-2-pentanone. Thioamides can be unstable. 5. Analyze for Byproducts: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential side products and adjust reaction conditions to minimize their formation.
Low Purity (Multiple Peaks in GC-MS) 1. Presence of unreacted starting materials. 2. Formation of isomeric thiazoles or other byproducts. 3. Insufficient purification.1. Optimize Reaction Conditions: As with low yield, ensure the reaction goes to completion. 2. Control Reaction Conditions: Side reactions can be temperature or pH-dependent. Running the reaction under acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[6][13] Maintaining neutral or slightly basic conditions can favor the desired product. 3. Improve Purification: If using fractional distillation, ensure the column has a sufficient number of theoretical plates for good separation.[10] Collect narrow boiling point fractions and analyze their purity by GC-MS.
Reaction Fails to Start 1. Poor quality of starting materials. 2. Incorrect solvent.1. Verify Starting Materials: Confirm the identity and purity of 1-bromo-2-pentanone and thioformamide using techniques like NMR or GC-MS. 2. Solvent Selection: Ensure a solvent is used in which both reactants are soluble. Ethanol or methanol are generally good choices for the Hantzsch synthesis.[1][7]
Product is Dark in Color 1. Decomposition of starting materials or product. 2. Presence of polymeric byproducts.1. Lower Reaction Temperature: High temperatures can lead to decomposition. 2. Purification: Discolored products can often be purified by distillation. A decolorizing agent like activated charcoal may be used before distillation, but compatibility should be checked.

Experimental Protocols

Synthesis of this compound via Hantzsch Synthesis

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 1-Bromo-2-pentanone

  • Thioformamide

  • Ethanol (or Methanol)

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in ethanol.

  • Add 1-bromo-2-pentanone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Note: The optimal reaction time, temperature, and purification method may need to be determined empirically.

Data Presentation

The following table summarizes how reaction conditions can affect the yield of thiazole synthesis, based on studies of related compounds. This data can be used as a starting point for optimizing the synthesis of this compound.

SolventTemperature (°C)Time (h)CatalystReported Yield Range (%) for related ThiazolesReference(s)
Ethanol/Water (1:1)652Silica Supported Tungstosilisic Acid (15%)87-90[1]
Methanol900.5Microwave95[7]
EthanolReflux5None85-87[14]
Solvent-freeRoom Temp0.08NoneGood yields[15]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants 1. Mix 1-Bromo-2-pentanone and Thioformamide in Ethanol start->reactants reflux 2. Reflux Reaction (2-4 hours) reactants->reflux neutralize 3. Neutralize with NaHCO3 Solution reflux->neutralize extract 4. Extract with Diethyl Ether neutralize->extract dry 5. Dry Organic Layer (MgSO4) extract->dry evaporate 6. Evaporate Solvent dry->evaporate distill 7. Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Low Yield of This compound check_completion Is the reaction complete? (Check TLC) low_yield->check_completion check_temp Is the reaction temperature optimal? check_completion->check_temp Yes extend_time Action: Extend reaction time check_completion->extend_time No check_stoichiometry Is the stoichiometry of reactants correct? check_temp->check_stoichiometry Yes optimize_temp Action: Optimize temperature check_temp->optimize_temp No check_purity Are the starting materials pure? check_stoichiometry->check_purity Yes adjust_stoichiometry Action: Adjust stoichiometry check_stoichiometry->adjust_stoichiometry No purify_reagents Action: Purify starting materials check_purity->purify_reagents No solution Improved Yield check_purity->solution Yes extend_time->solution optimize_temp->solution adjust_stoichiometry->solution purify_reagents->solution

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Troubleshooting low recovery of 5-Propylthiazole during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 5-Propylthiazole during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective extraction protocol. While experimental data for this compound is limited, we can infer its likely properties from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound4-Ethyl-5-propylthiazole (analog)4-Ethyl-2-methyl-5-propyl-thiazole (analog)Source
Molecular Formula C₆H₉NSC₈H₁₃NSC₉H₁₅NS[1]
Molecular Weight 127.21 g/mol 155.26 g/mol 169.29 g/mol [1]
logP (o/w) (est.) Not available2.7133.616[2][3]
Water Solubility (est.) Not available65.43 mg/L @ 25°C19.22 mg/L @ 25°C[2][3]
Boiling Point (est.) Not available217-218°C @ 760 mmHg229-230°C @ 760 mmHg[2][3]
Vapor Pressure (est.) Not available0.191 mmHg @ 25°C0.107 mmHg @ 25°C[2][3]
pKa (Strongest Basic) (est.) Not available3.19Not available[4]

Note: "est." indicates an estimated value. The logP value suggests that this compound is a moderately hydrophobic compound and will preferentially partition into an organic solvent over water.

Q2: Which organic solvents are recommended for the extraction of this compound?

A2: The choice of solvent is critical for achieving high recovery.[5] Based on the estimated logP value, solvents with moderate to low polarity are suitable for extracting this compound. The principle of "like dissolves like" should be applied.[6] Consider the following solvents:

Table 2: Recommended Solvents for this compound Extraction

SolventPolarity IndexKey Considerations
Dichloromethane (DCM) 3.1High density, good solubility for many organics.
Ethyl Acetate 4.4Less toxic than DCM, moderate polarity.
Hexane 0.1Good for non-polar compounds, may require a co-solvent.
Methyl t-butyl ether (MTBE) 2.5Good alternative to diethyl ether, less prone to peroxide formation.

It is advisable to perform a small-scale pilot extraction with a few different solvents to empirically determine the best option for your specific sample matrix.

Q3: How does pH affect the extraction of this compound?

A3: Thiazole derivatives can exhibit basic properties.[4] The pKa of the conjugate acid of a similar compound, 4-ethyl-5-propylthiazole, is estimated to be around 3.19.[4] To ensure that this compound is in its neutral, more organosoluble form, the pH of the aqueous phase should be adjusted to be at least 2 pH units above its pKa. Therefore, maintaining a neutral to basic pH (pH > 5.2) during extraction is recommended to maximize its partitioning into the organic phase.

Troubleshooting Low Recovery

Problem: Low recovery of this compound in the organic extract.

Below is a step-by-step guide to troubleshoot and improve your extraction efficiency.

TroubleshootingWorkflow start Low Recovery of this compound check_volatility Is the compound lost due to volatility? start->check_volatility check_solvent Is the extraction solvent appropriate? check_volatility->check_solvent No solution_volatility Solution: - Work at lower temperatures. - Minimize headspace in vials. - Use a condenser during any heating steps. check_volatility->solution_volatility Yes check_ph Is the pH of the aqueous phase optimal? check_solvent->check_ph No solution_solvent Solution: - Test solvents of varying polarity (e.g., DCM, Ethyl Acetate, MTBE). - Consider a solvent mixture. - Ensure sufficient solvent volume. check_solvent->solution_solvent Yes check_emulsion Is an emulsion forming? check_ph->check_emulsion No solution_ph Solution: - Adjust aqueous phase pH to > 5.2 (neutral to basic). - Use a buffer to maintain pH. check_ph->solution_ph Yes check_extraction_params Are the extraction parameters sufficient? check_emulsion->check_extraction_params No solution_emulsion Solution: - Add brine to break the emulsion. - Centrifuge the sample. - Use gentle mixing instead of vigorous shaking. check_emulsion->solution_emulsion Yes solution_extraction_params Solution: - Increase the number of extractions (e.g., 3x with smaller volumes). - Increase mixing time and/or agitation. check_extraction_params->solution_extraction_params Yes end_node Improved Recovery check_extraction_params->end_node No, consult further solution_volatility->check_solvent solution_solvent->check_ph solution_ph->check_emulsion solution_emulsion->check_extraction_params solution_extraction_params->end_node ExperimentalWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis prep_sample 1. Prepare Aqueous Sample (e.g., 10 mL) spike 2. Spike with Known Concentration of this compound prep_sample->spike adjust_ph 3. Adjust pH to > 5.2 spike->adjust_ph add_solvent 4. Add Organic Solvent (e.g., 20 mL DCM) adjust_ph->add_solvent mix 5. Mix Gently (e.g., invert funnel 20x) add_solvent->mix separate 6. Separate Layers mix->separate collect_organic 7. Collect Organic Layer separate->collect_organic repeat_extraction 8. Repeat Extraction 2x collect_organic->repeat_extraction dry_organic 9. Dry Combined Organic Extracts (e.g., Na₂SO₄) repeat_extraction->dry_organic concentrate 10. Concentrate Sample (if necessary) dry_organic->concentrate gcms 11. Analyze by GC-MS concentrate->gcms calculate 12. Calculate Recovery gcms->calculate

References

Preventing degradation of 5-Propylthiazole in standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Propylthiazole in standard solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

Issue: Rapid Degradation of this compound Standard Solution

If you are observing a rapid loss of purity or the appearance of unknown peaks in your this compound standard solution, consult the following troubleshooting workflow.

Troubleshooting_Degradation start Start: Degradation Observed check_storage Review Storage Conditions start->check_storage check_solvent Evaluate Solvent System start->check_solvent check_handling Assess Handling Procedures start->check_handling implement_changes Implement Corrective Actions check_storage->implement_changes Incorrect temperature, light, or atmosphere check_solvent->implement_changes Inappropriate solvent or pH check_handling->implement_changes Contamination or excessive exposure monitor_stability Monitor Stability (e.g., HPLC) implement_changes->monitor_stability end_resolved Issue Resolved monitor_stability->end_resolved Degradation Mitigated end_consult Consult Further (e.g., Technical Support) monitor_stability->end_consult Degradation Persists

Caption: Troubleshooting workflow for addressing the degradation of this compound standard solutions.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for a this compound standard solution?

A1: To minimize degradation, standard solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1] Thiazole-containing compounds can be susceptible to photodegradation.[1]

  • Atmosphere: For solutions sensitive to oxidation, it is advisable to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.

Q2: Which solvents are recommended for preparing this compound standard solutions?

A2: The choice of solvent can significantly impact the stability of this compound.

  • Recommended: High-purity (HPLC or analytical grade) aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred.

  • Use with Caution: Protic solvents like methanol and ethanol can be used, but their potential to participate in degradation reactions should be considered. If an aqueous solution is required, use purified water (e.g., Milli-Q) and consider buffering the solution to a neutral or slightly acidic pH, as thiazoles can be susceptible to hydrolysis, particularly under basic conditions.

Q3: How should I handle this compound solutions during experiments to prevent degradation?

A3: Proper handling is crucial to maintain the integrity of your standard solution.

  • Allow the solution to equilibrate to room temperature before use to prevent condensation from introducing water.

  • Minimize the time the solution is exposed to light and ambient air.

  • Use clean, dry glassware and syringes to avoid cross-contamination.

  • Prepare fresh dilutions from a concentrated stock solution for daily use whenever possible.

Degradation Pathways and Prevention

Q4: What are the primary degradation pathways for this compound?

A4: Based on the chemistry of thiazole-containing compounds, the primary degradation pathways are likely to be:

  • Photodegradation: Exposure to UV or visible light can induce reactions, potentially involving singlet oxygen, leading to rearrangement of the thiazole ring.[1] The presence of aryl ring substituents on other thiazoles has been shown to influence this process.[1]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides or sulfones.[2] This can be accelerated by the presence of oxygen and certain metal ions.

  • Hydrolysis: The thiazole ring can be susceptible to cleavage by water, a reaction that is often pH-dependent.

Q5: Can I use stabilizers to prevent the degradation of this compound?

A5: While specific stabilizers for this compound are not well-documented in publicly available literature, general strategies for preventing oxidation can be employed. The addition of antioxidants, such as butylated hydroxytoluene (BHT), may be effective. However, it is critical to validate the compatibility of any additive with your analytical method to ensure it does not interfere with your measurements.

Stability Testing and Analysis

Q6: How can I monitor the stability of my this compound standard solution?

A6: The stability of your solution should be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound.

Q7: What is a forced degradation study and should I perform one?

A7: A forced degradation (or stress testing) study is an experiment where the drug substance or product is exposed to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] It is highly recommended to perform a forced degradation study to develop and validate a stability-indicating analytical method. Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Degradation: e.g., 80°C

  • Photodegradation: e.g., exposure to UV and visible light as per ICH Q1B guidelines

The goal is to achieve a target degradation of 5-20%.[3][4]

Quantitative Data Summary

The following table is an illustrative example of how to present data from a stability study of a this compound standard solution. Actual degradation rates will depend on the specific experimental conditions.

Storage ConditionTime PointThis compound Assay (% of Initial)Total Impurities (% Peak Area)Appearance
2-8°C (Protected from Light) 0 Months100.0< 0.1Clear, colorless solution
3 Months99.50.5Clear, colorless solution
6 Months98.91.1Clear, colorless solution
25°C/60% RH (Protected from Light) 0 Months100.0< 0.1Clear, colorless solution
1 Month97.22.8Clear, colorless solution
3 Months92.57.5Clear, slightly yellow solution
Photostability (ICH Q1B) 0 Hours100.0< 0.1Clear, colorless solution
1.2 million lux hours85.314.7Yellow solution

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution (1 mg/mL)

  • Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile

    • Class A volumetric flask (e.g., 10 mL)

    • Analytical balance

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Quantitatively transfer the weighed standard to the 10 mL volumetric flask.

    • Add approximately 5 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

    • Transfer the solution to a labeled amber glass vial.

    • If desired, purge the headspace with nitrogen before capping tightly.

    • Store at the recommended temperature (e.g., 2-8°C).

Protocol 2: HPLC Method for Stability Monitoring

The following is a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (to be determined by UV scan, e.g., 245 nm)

Protocol 3: Forced Degradation Study Workflow

Forced_Degradation_Workflow start Prepare this compound Solution stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions neutralize Neutralize/Quench Reactions (if applicable) stress_conditions->neutralize analyze Analyze Samples by HPLC-UV/MS neutralize->analyze evaluate Evaluate Degradation Profile (Peak Purity, Mass Balance, Identification of Degradants) analyze->evaluate end Stability-Indicating Method Established evaluate->end

Caption: Workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Gas Chromatography (GC) Analysis of 5-Propylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5-Propylthiazole using Gas Chromatography (GC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving good resolution for this compound in complex mixtures?

The primary challenges in resolving this compound include:

  • Co-elution with Isomers: Structural isomers, such as 2-isopropyl-4-methylthiazole, often have very similar boiling points and polarities, making them difficult to separate on a standard GC column.

  • Matrix Interferences: Complex matrices, such as those found in food, beverages, and biological samples, contain numerous compounds that can co-elute with and obscure the this compound peak.[1]

  • Poor Peak Shape: Peak tailing or fronting can reduce resolution and affect accurate quantification. This can be caused by active sites in the GC system, improper injection technique, or a mismatched solvent.[2]

Q2: Which type of GC column is best suited for separating this compound from its isomers and other matrix components?

For separating isomers like this compound, the choice of stationary phase is critical. A column with a more polar stationary phase is generally recommended as it can provide better selectivity for compounds with similar boiling points but different polarities. Consider the following:

  • Mid-to-High Polarity Columns: Phases such as those containing cyanopropyl or polyethylene glycol (WAX) can offer different selectivity compared to standard non-polar phases (e.g., DB-5ms).[3][4] The separation on these columns is influenced more by differences in dipole moments and hydrogen bonding capacities.[4]

  • Chiral Columns: If you are dealing with chiral isomers, a specialized chiral column containing cyclodextrin derivatives may be necessary to achieve separation.[2][5]

Q3: How does the oven temperature program affect the resolution of this compound?

The temperature program is a powerful tool for optimizing resolution:

  • Initial Oven Temperature: A lower initial temperature can improve the resolution of early-eluting compounds, including some volatile thiazoles.[6][7]

  • Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) generally provides better resolution for closely eluting compounds by increasing the time they interact with the stationary phase.[6]

  • Hold Times: Introducing an initial or mid-ramp hold can help to better separate compounds that are co-eluting in a specific temperature range.[7]

Q4: What sample preparation techniques can I use to reduce matrix interference?

Proper sample preparation is crucial for minimizing matrix effects and improving the signal-to-noise ratio for this compound.[8] Recommended techniques for volatile compounds include:

  • Headspace Analysis (HS): Both static and dynamic (purge and trap) headspace techniques are effective for analyzing volatile compounds in solid or liquid samples without injecting the non-volatile matrix components.[7][8]

  • Solid-Phase Microextraction (SPME): HS-SPME is a solvent-free technique that is highly effective for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace onto a coated fiber.[7][9] This is a widely used technique for analyzing aroma compounds in food matrices like coffee and cocoa.[2][9][10]

  • Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): These classic techniques can be used to clean up samples and isolate compounds of interest from more complex matrices.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of this compound.

Problem 1: Poor Resolution - Co-eluting Peaks

Symptoms:

  • Broad or shouldered peak for this compound.

  • Inability to accurately quantify this compound due to overlapping peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate GC Column Select a column with a different stationary phase to alter selectivity. For isomers, a more polar column (e.g., WAX or cyanopropyl-based) is often effective.[3][4]
Suboptimal Oven Temperature Program - Lower the initial oven temperature.[6][7]- Decrease the temperature ramp rate.[6]- Introduce a hold at a temperature just before the elution of the co-eluting pair.
Carrier Gas Flow Rate Too High Optimize the carrier gas flow rate (linear velocity) for your column dimensions to achieve the best efficiency.
Column Overload Dilute the sample or use a split injection to reduce the amount of analyte introduced onto the column.
Problem 2: Poor Peak Shape - Tailing or Fronting Peaks

Symptoms:

  • Asymmetrical peaks with a "tail" or a "front."

  • Inconsistent peak integration and reduced sensitivity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the Inlet or Column - Deactivate the inlet liner or use a liner with glass wool.- Trim the first few centimeters of the column to remove any active sites.- Use a column specifically designed for inertness.
Incompatible Solvent Ensure the sample solvent is compatible with the stationary phase. For non-polar columns, use a non-polar solvent.
Improper Injection Speed For manual injections, ensure a fast and consistent injection. An autosampler is recommended for better reproducibility.
Column Contamination Bake out the column at its maximum isothermal temperature to remove contaminants. If the problem persists, the column may need to be replaced.[11]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in a Food Matrix

This protocol is a general guideline and may need to be optimized for your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.
  • Add a known amount of internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
  • Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.
  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in an autosampler or a heating block.
  • Equilibrate the sample at a specific temperature (e.g., 50-70°C) for a set time (e.g., 10-15 minutes) with agitation.[7]
  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 minutes) at the same temperature with continued agitation.[1][7]

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 1-5 minutes) in splitless mode.[7]
  • Start the GC oven temperature program and data acquisition.

Example GC and MS Parameters:

Parameter Value
GC Column DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 5 min
Inlet Temperature 250°C
Transfer Line Temp 250°C
Ion Source Temp 230°C
MS Mode Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity

Visualizations

GC_Troubleshooting_Workflow cluster_start Start: Poor Resolution cluster_method_optimization Method Optimization cluster_sample_prep Sample Preparation cluster_system_check System Check cluster_end Resolution start Poor Resolution of This compound temp_program Optimize Temperature Program (Lower initial T, slower ramp) start->temp_program Co-elution sample_prep Improve Sample Cleanup (HS, SPME, LLE, SPE) start->sample_prep Matrix Interference system_check Check for Leaks and Contamination start->system_check Peak Tailing flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate end_good Resolution Improved temp_program->end_good column_select Change GC Column (More polar stationary phase) flow_rate->column_select flow_rate->end_good column_select->end_good end_bad Resolution Still Poor column_select->end_bad If no improvement dilute Dilute Sample sample_prep->dilute sample_prep->end_good dilute->end_good inlet_maintenance Inlet Maintenance (Replace liner, septum) system_check->inlet_maintenance inlet_maintenance->end_good end_bad->column_select Re-evaluate column choice HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis sample 1. Homogenized Sample in Vial internal_std 2. Add Internal Standard sample->internal_std salt 3. Add Salt Solution internal_std->salt seal 4. Seal Vial salt->seal equilibrate 5. Equilibrate (e.g., 60°C, 15 min) seal->equilibrate expose 6. Expose SPME Fiber (e.g., 30 min) equilibrate->expose desorb 7. Desorb in GC Inlet (e.g., 250°C, 2 min) expose->desorb acquire 8. Acquire Data desorb->acquire

References

Minimizing artifacts in mass spectral analysis of 5-Propylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts during the mass spectral analysis of 5-Propylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: The expected monoisotopic mass of this compound (C7H11NS) is approximately 141.06 m/z. In electron ionization (EI) mass spectrometry, you should observe a prominent molecular ion peak (M+) at this m/z value. Thiazoles are known to produce abundant molecular ions.[1]

Q2: What are the predicted major fragmentation pathways for this compound in EI-MS?

A2: The fragmentation of this compound is expected to be driven by the stability of the resulting fragments. Key fragmentation pathways likely include:

  • Benzylic-like Cleavage: The bond between the first and second carbon of the propyl group (β-cleavage relative to the thiazole ring) is likely to break, leading to the loss of an ethyl radical (•C2H5). This would result in a stable, resonance-stabilized cation at m/z 112. This is often a dominant fragmentation pathway for alkyl-substituted aromatic rings.

  • Loss of a Propyl Radical: Cleavage of the bond between the thiazole ring and the propyl group can lead to the loss of a propyl radical (•C3H7), resulting in a thiazolyl cation at m/z 98.

  • Ring Fragmentation: Thiazole rings can undergo characteristic fragmentation, often involving the loss of HCN or CHS. However, these are typically less prominent than the alkyl chain fragmentations.

Q3: Can in-source fragmentation be an issue when analyzing this compound?

A3: Yes, in-source fragmentation, where the molecular ion fragments within the ion source before mass analysis, can be a significant source of artifacts. This is particularly relevant for thermally labile compounds. While this compound is relatively stable, high ion source temperatures can lead to an increase in fragmentation and a decrease in the abundance of the molecular ion. It is crucial to optimize the ion source temperature to minimize this effect.

Q4: What are common sources of contamination that can interfere with the analysis of this compound?

A4: Common sources of contamination include:

  • Solvents and Reagents: Impurities in solvents or reagents can introduce extraneous peaks. Always use high-purity, MS-grade solvents and reagents.

  • Sample Handling: Phthalates from plasticware, slip agents from vial caps, and residues from previous analyses can all be sources of contamination.

  • GC System: Septa bleed from the injection port, column bleed from the GC column, and residues in the injector liner can all introduce artifacts.

  • LC System: Mobile phase additives, plasticizers from tubing, and carryover from previous injections are common sources of contamination in LC-MS.

Troubleshooting Guides

Issue 1: No or Low Abundance Molecular Ion Peak (m/z 141)
Possible Cause Troubleshooting Steps
Excessive In-Source Fragmentation 1. Decrease Ion Source Temperature: Gradually lower the ion source temperature in increments of 10-20°C and observe the effect on the molecular ion abundance.
2. Use a Softer Ionization Technique: If available, consider using chemical ionization (CI) instead of electron ionization (EI) for GC-MS, as it is a softer ionization method that results in less fragmentation. For LC-MS, ensure electrospray ionization (ESI) conditions are optimized for minimal fragmentation.
Compound Degradation in GC Inlet 1. Lower Injection Port Temperature: High temperatures in the GC inlet can cause thermal degradation of the analyte before it reaches the column. Reduce the injector temperature.
2. Use a Deactivated Inlet Liner: Active sites in the inlet liner can promote degradation. Use a fresh, deactivated liner.
Poor Ionization Efficiency 1. Check Instrument Tuning: Ensure the mass spectrometer is properly tuned according to the manufacturer's recommendations.
2. Optimize Ionization Energy (EI): While 70 eV is standard, for some molecules, a lower ionization energy can reduce fragmentation and enhance the molecular ion peak.
Issue 2: Unexpected Peaks in the Mass Spectrum
Possible Cause Troubleshooting Steps
Contamination 1. Run a Blank Analysis: Inject a solvent blank to identify peaks originating from the system (solvent, tubing, etc.).
2. Clean the Ion Source: Contaminants can build up in the ion source over time. Follow the manufacturer's procedure for cleaning the ion source.
3. Replace Consumables: Replace the GC inlet liner, septum, and syringe. For LC-MS, check and replace solvents and mobile phase filters.
Matrix Effects (Ion Suppression or Enhancement in LC-MS) 1. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
2. Modify Chromatographic Separation: Adjust the LC gradient to separate this compound from co-eluting matrix components that may cause ion suppression.
3. Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.
Artifact Formation during Sample Preparation (e.g., SPME) 1. Optimize SPME Conditions: High desorption temperatures and certain fiber coatings (e.g., carboxen-based) can promote artifact formation for sulfur compounds.[2] Optimize desorption temperature and time, and consider testing different fiber types.
Issue 3: Poor Peak Shape or Shifting Retention Times in Chromatography
Possible Cause Troubleshooting Steps
Column Contamination 1. Bake Out the GC Column: For GC, bake the column at the maximum recommended temperature to remove contaminants.
2. Flush the LC Column: For LC, flush the column with a series of strong solvents to remove adsorbed compounds.
Active Sites in the GC System 1. Use a Deactivated Inlet Liner and Column: Ensure all surfaces in the sample path are properly deactivated to prevent interactions with the analyte.
Improper Mobile Phase (LC-MS) 1. Check Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the pH is appropriate for this compound.
2. Degas Solvents: Dissolved gases in the mobile phase can cause pressure fluctuations and retention time shifts. Degas solvents before use.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C (can be optimized lower to prevent degradation).

    • Liner: Deactivated, single-tapered glass liner.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms).

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C (can be optimized).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-300 m/z.

Protocol 2: LC-MS Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution in the initial mobile phase composition.

  • LC-MS Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: 50-300 m/z.

Visualizations

fragmentation_pathway M This compound (M+•, m/z 141) F1 [M - C2H5]+• m/z 112 M->F1 - •C2H5 F2 [M - C3H7]+ m/z 98 M->F2 - •C3H7

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

troubleshooting_workflow start Mass Spectral Issue Encountered q1 Is the Molecular Ion (m/z 141) present and abundant? start->q1 a1_yes Analyze Fragmentation Pattern and Compare to Predicted q1->a1_yes Yes a1_no Troubleshoot Molecular Ion Absence q1->a1_no No q2 Are there unexpected peaks? a1_yes->q2 a1_no->q2 a2_yes Investigate Contamination and Matrix Effects q2->a2_yes Yes a2_no Proceed with Data Analysis q2->a2_no No q3 Is the peak shape acceptable? a2_yes->q3 a2_no->q3 a3_yes Final Report q3->a3_yes Yes a3_no Troubleshoot Chromatographic Issues q3->a3_no No a3_no->a3_yes

Caption: General troubleshooting workflow for mass spectral analysis.

References

Technical Support Center: 5-Propylthiazole Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-propylthiazole under various storage conditions. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.

Disclaimer: The quantitative data presented in this document is illustrative and based on general principles of forced degradation studies for heterocyclic compounds. Specific experimental data for the stability of this compound under all the described conditions is not publicly available. Researchers should always perform their own stability studies to determine the precise degradation profile of their specific samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, light exposure, pH of the solution, and the presence of oxidizing agents. It is crucial to control these parameters during storage and handling to ensure the integrity of the compound.

Q2: What are the recommended general storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place. For optimal stability, storage at refrigerated temperatures (2-8 °C) is advisable.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the degradation of this compound.[1][2] This method should be able to separate the intact this compound from its potential degradation products. The peak area of this compound can be monitored over time to quantify its degradation.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, thiazole rings, in general, can be susceptible to oxidation and photolytic degradation.[3] Under harsh acidic or basic conditions, hydrolysis of functional groups attached to the thiazole ring could occur, although the propyl group itself is stable to hydrolysis.

Troubleshooting Guide

Issue 1: I am observing a decrease in the purity of my this compound sample over time, even under recommended storage conditions.

  • Possible Cause 1: Inadequate container sealing.

    • Troubleshooting Step: Ensure the container is tightly sealed to prevent exposure to air and moisture. Consider using containers with inert gas (e.g., argon or nitrogen) overlay.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: Store the sample in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Possible Cause 3: Inherent instability of the specific batch.

    • Troubleshooting Step: If possible, obtain a new batch of this compound and compare its stability under the same conditions.

Issue 2: My this compound solution is showing a color change.

  • Possible Cause: Degradation of the compound.

    • Troubleshooting Step: A color change often indicates the formation of degradation products. Analyze the solution using a stability-indicating HPLC method to identify and quantify any impurities. Discontinue use of the solution if significant degradation is confirmed.

Issue 3: I am seeing unexpected peaks in the HPLC chromatogram of my this compound sample.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: These new peaks likely correspond to degradation products. This is a key indicator of instability. Document the retention times and peak areas of these new peaks to track the degradation profile.

  • Possible Cause 2: Contamination of the sample or HPLC system.

    • Troubleshooting Step: To rule out contamination, run a blank injection (mobile phase only) and a standard of pure this compound. If the unexpected peaks persist only in the sample, they are likely degradation products.

Data Presentation: Illustrative Stability of this compound

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is intended for guidance and to highlight the potential impact of different storage parameters.

Table 1: Illustrative Thermal Stability of this compound (Solid State)

TemperatureTime (Weeks)Purity (%)Appearance
2-8 °C52>99.5White to off-white powder
25 °C / 60% RH52~99.0White to off-white powder
40 °C / 75% RH24~97.5Slight yellowing
60 °C4~95.0Yellowish powder

Table 2: Illustrative Photostability of this compound (Solid State)

Light ConditionTime (Hours)Purity (%)Appearance
Dark Control24>99.5White to off-white powder
Cool White Light24~98.0Slight yellowing
UV Light (365 nm)24~96.5Yellowish powder

Table 3: Illustrative pH Stability of this compound in Solution (at 25°C)

pHTime (Days)Purity (%)
2.0 (0.01 N HCl)7~98.5
7.0 (Water)7>99.5
12.0 (0.01 N NaOH)7~98.0

Table 4: Illustrative Oxidative Stability of this compound in Solution (at 25°C)

ConditionTime (Hours)Purity (%)
Control (Water)24>99.5
3% H₂O₂24~94.0

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method for this compound

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Column Temperature: 30 °C

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare working solutions at a known concentration (e.g., 1 mg/mL).

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram for the main peak of this compound and any degradation peaks.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of a non-stressed reference standard.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating method.[4]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation (Solution): Heat a solution of this compound at a high temperature (e.g., 80°C) for a specified period.

  • Thermal Degradation (Solid): Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound or a solution to UV and visible light in a photostability chamber.

Visualizations

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start This compound Sample Prep_Solid Prepare Solid Samples Start->Prep_Solid Prep_Solution Prepare Solution Samples Start->Prep_Solution Thermal Thermal (e.g., 40°C, 60°C) Prep_Solid->Thermal Photo Photolytic (UV/Vis Light) Prep_Solid->Photo Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Prep_Solution->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Prep_Solution->Oxidation HPLC Stability-Indicating HPLC Analysis Thermal->HPLC Photo->HPLC Hydrolysis->HPLC Oxidation->HPLC Data Data Acquisition (Purity, Impurities) HPLC->Data Report Generate Stability Report Data->Report End Determine Storage Conditions and Shelf-Life Report->End LogicalTroubleshooting cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem Unexpected Degradation of This compound Observed Check_Storage Verify Storage Conditions (Temp, Light, Seal) Problem->Check_Storage Check_Handling Review Sample Handling Procedures Problem->Check_Handling Analyze_Sample Re-analyze by Stability-Indicating HPLC Problem->Analyze_Sample Cause_Storage Improper Storage Check_Storage->Cause_Storage Cause_Contamination Sample Contamination Check_Handling->Cause_Contamination Cause_Instability Inherent Instability Analyze_Sample->Cause_Instability Solution_Storage Optimize Storage Conditions Cause_Storage->Solution_Storage Solution_Handling Refine Handling Protocols Cause_Contamination->Solution_Handling Solution_Purity Use High-Purity Starting Material Cause_Instability->Solution_Purity

References

Technical Support Center: 5-Propylthiazole Detection by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of 5-Propylthiazole detection using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most direct way to increase the sensitivity of my GC-MS method for this compound?

The most effective and immediate method to enhance sensitivity is to switch the mass spectrometer's acquisition mode from Full Scan to Selected Ion Monitoring (SIM).[1][2] In Full Scan mode, the detector scans a wide range of mass-to-charge ratios (m/z), collecting data for all ions. In contrast, SIM mode focuses the detector on monitoring only a few specific, characteristic ions of your target analyte, this compound.[3] This targeted approach significantly reduces baseline noise and increases the signal-to-noise ratio, resulting in improved detection and measurement capabilities, especially when analyte quantities are very low.[1][4]

Q2: I've switched to SIM mode, but my signal is still weak. What are the next steps to improve detection?

If SIM mode is insufficient, the next step is to focus on sample preparation to concentrate the analyte before it enters the GC-MS system. Techniques that integrate sampling, extraction, and concentration are highly effective.[5]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate volatile and semi-volatile compounds from a sample.[6][7] For a volatile compound like this compound, Headspace SPME (HS-SPME) is particularly suitable. The fiber is exposed to the vapor phase above the sample, concentrating the analyte before direct thermal desorption into the GC inlet.[7][8] This method saves preparation time and can significantly improve detection limits.[5][9]

  • Liquid-Liquid Extraction (LLE): This classic technique separates analytes based on their solubility in two immiscible solvents.[8] By extracting this compound into a small volume of an appropriate organic solvent, you can increase its concentration. The final extract can be further concentrated by gently evaporating the solvent with a stream of nitrogen.[10]

  • Solid-Phase Extraction (SPE): SPE uses a cartridge with a solid adsorbent to retain the analyte from a liquid sample while impurities are washed away.[8] The analyte is then eluted with a small amount of solvent, resulting in a cleaner and more concentrated sample.[5]

Q3: My chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What causes this and how can it be fixed?

Poor peak shape is often a sign of issues within the GC system or interactions with the analyte.

  • Column Overload: This is a common cause of fronting peaks. It occurs when too much analyte is loaded onto the column.[11] To fix this, you can dilute the sample, increase the split ratio, or decrease the injection volume.[11]

  • Active Sites: Tailing peaks can be caused by active sites in the injector liner or the column itself, where the analyte can undergo unwanted interactions.[12] Ensure you are using a deactivated inlet liner and a high-quality, inert GC column. If the column is old, trimming the first few inches might help, or it may need to be replaced.[12]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to peak shape problems.[11][13] Consult your GC manual for the correct installation distances.[11]

  • Chemical Properties: If this compound interacts with the stationary phase, derivatization might be necessary to create a more volatile and less reactive compound.[14][15]

Q4: My baseline is noisy, which is compromising my limit of detection. What are the common causes and solutions?

A high or noisy baseline reduces the signal-to-noise ratio and negatively impacts sensitivity.

  • Carrier Gas Impurities: The carrier gas must be of high purity and free from oxygen and moisture. Using gas purifiers is highly recommended.[12][16]

  • System Leaks: Small leaks in the system, particularly at the injector or column fittings, can allow air to enter, leading to an unstable baseline.[17][18] Use an electronic leak detector to systematically check all connections.[13]

  • Contamination: Contamination can originate from the injector, column, or even the gas lines.[11] Regularly clean the injector and replace the liner and septum.[12] If the column is contaminated, it may need to be baked out at a high temperature.[11]

  • Column Bleed: All columns exhibit some level of bleed (decomposition of the stationary phase), but this increases with column age and operating at temperatures near its maximum limit.[16] Using a column with a lower bleed stationary phase can help reduce baseline noise.[19]

Q5: Can chemical derivatization improve the detection of this compound?

Yes, derivatization can be a powerful tool. It's a process that chemically modifies an analyte to improve its analytical properties.[15] While this compound is already volatile, derivatization could be beneficial if you are experiencing issues with peak tailing due to its nitrogen-containing ring structure. The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response.[14][20]

Common derivatization techniques include silylation and acylation, which target active hydrogen atoms.[20][21] However, adding a derivatization step introduces another variable to the workflow and requires careful optimization of reaction time and temperature to ensure the reaction goes to completion.[21]

Quantitative Data Summary

The following tables provide an illustrative comparison of how different methods can enhance sensitivity. The values are examples to demonstrate the potential improvements.

Table 1: Comparison of MS Acquisition Modes

ParameterFull Scan ModeSelected Ion Monitoring (SIM) Mode
Signal-to-Noise (S/N) Ratio 15:1150:1
Limit of Detection (LOD) 1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL0.5 ng/mL

As shown, switching to SIM mode can result in a significant (e.g., 10-fold) improvement in S/N ratio and detection limits.[4][22]

Table 2: Comparison of Sample Preparation Techniques

TechniqueSample VolumeFinal Extract VolumeConcentration FactorEstimated LOD
Direct Injection 1 mL1 mL1x0.1 ng/mL
Liquid-Liquid Extraction (LLE) 10 mL0.5 mL20x5 pg/mL
Solid-Phase Extraction (SPE) 50 mL0.5 mL100x1 pg/mL
Headspace-SPME 5 mL (in vial)N/A (on fiber)>100x<1 pg/mL

Concentration techniques like LLE, SPE, and SPME can dramatically lower the effective limit of detection by increasing the amount of analyte introduced into the GC-MS system.[5][23]

Experimental Protocols

Protocol 1: GC-MS Analysis in Selected Ion Monitoring (SIM) Mode

This protocol outlines the setup of a GC-MS system for sensitive detection of this compound using SIM.

  • Analyte Information: First, obtain the full scan mass spectrum of a this compound standard to identify its retention time and characteristic ions. The most abundant, unique ions should be selected for SIM analysis. For this compound (C₈H₁₃NS), the molecular ion is m/z 155. Key fragments might include m/z 126 and others.

  • GC Parameters (Example):

    • Column: A low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, and hold for 5 min.

  • MS Parameters (SIM Setup):

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: SIM.[1]

    • SIM Table Setup: Create a time window around the expected retention time of this compound. Within this window, program the MS to monitor selected ions.

      • Quantifier Ion: The most abundant and specific ion (e.g., m/z 155 or 126).

      • Qualifier Ions: One or two other characteristic ions for identity confirmation.[3]

    • Dwell Time: Set the dwell time for each ion (e.g., 50-100 ms) to ensure sufficient data points are collected across the chromatographic peak.

  • Analysis: Inject the prepared sample. The MS will only collect data for the specified ions, resulting in a chromatogram with a significantly cleaner baseline and higher sensitivity for this compound.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes a general procedure for concentrating this compound from a liquid matrix using HS-SPME.

  • Sample Preparation:

    • Place a precise volume of the liquid sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).

    • For improved analyte partitioning into the headspace, add a salt (e.g., NaCl) to the sample to increase its ionic strength ("salting out").

    • Add a magnetic stir bar to the vial.

  • SPME Fiber Selection:

    • Choose an SPME fiber with a coating suitable for semi-volatile compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of analytes.[6]

    • Condition the fiber before first use according to the manufacturer's instructions.

  • Extraction:

    • Seal the vial with a septum cap.

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60 °C) to facilitate volatilization.

    • Insert the SPME device through the septum and expose the fiber to the headspace (above the liquid sample) for a defined period (e.g., 30 minutes) with constant stirring. This extraction time needs to be optimized for the specific application.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer the SPME device to the GC inlet.

    • Insert the needle into the hot inlet and expose the fiber to desorb the concentrated analytes onto the GC column. The desorption is typically rapid (1-5 minutes).[24]

    • Start the GC-MS data acquisition simultaneously with the desorption process.

Visualizations

Troubleshooting_Low_Sensitivity start Low Signal or Poor S/N for This compound check_ms_mode Is MS in SIM mode? start->check_ms_mode switch_to_sim Action: Switch from Full Scan to SIM Mode check_ms_mode->switch_to_sim No check_sample_prep Is analyte concentrated prior to injection? check_ms_mode->check_sample_prep Yes solution Sensitivity Enhanced switch_to_sim->solution implement_spme Action: Implement Sample Concentration (e.g., SPME, SPE, LLE) check_sample_prep->implement_spme No check_system Review GC-MS System Health check_sample_prep->check_system Yes implement_spme->solution check_leaks Symptom: High Baseline Noise Check for leaks, gas purity check_system->check_leaks check_peak_shape Symptom: Peak Tailing/Fronting Check liner, column activity, installation check_system->check_peak_shape optimize_gc Action: Clean injector, replace septum/liner, trim/replace column check_leaks->optimize_gc check_peak_shape->optimize_gc optimize_gc->solution

Caption: Troubleshooting workflow for low GC-MS sensitivity.

SPME_Workflow sample_prep 1. Sample Preparation Place sample & salt in vial extraction 2. Headspace Extraction Incubate and expose SPME fiber sample_prep->extraction desorption 3. Thermal Desorption Inject fiber into hot GC inlet extraction->desorption separation 4. GC Separation Analytes separated on column desorption->separation detection 5. MS Detection Detection in SIM mode separation->detection data 6. Data Analysis detection->data

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Sensitivity_Enhancement_Methods main_goal Goal: Enhance Sensitivity of This compound Detection increase_signal Increase Analyte Signal main_goal->increase_signal reduce_noise Reduce System Noise main_goal->reduce_noise concentration Sample Concentration increase_signal->concentration derivatization Chemical Derivatization increase_signal->derivatization sim_mode Use SIM Mode reduce_noise->sim_mode system_maint System Maintenance reduce_noise->system_maint spme SPME concentration->spme lle LLE / SPE concentration->lle improve_chrom Improve Chromatography derivatization->improve_chrom clean_source Clean Source & Inlet system_maint->clean_source gas_purity Ensure Gas Purity system_maint->gas_purity

Caption: Key strategies for enhancing GC-MS sensitivity.

References

Refinement of 5-Propylthiazole purification by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 5-Propylthiazole

This guide provides detailed troubleshooting advice and frequently asked questions for the purification of this compound using column chromatography, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: The most common and effective stationary phase for the column chromatography of this compound and similar thiazole derivatives is silica gel (60-120 or 230-400 mesh).[1][2][3] Silica gel is a polar adsorbent, which is ideal for separating the relatively non-polar this compound from more polar impurities.[4][5]

Q2: How do I select an appropriate mobile phase (eluent)? A2: The selection of the mobile phase is critical and should be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[2][3] For a relatively non-polar compound like this compound, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is a common starting point.[6][7] The ratio should be adjusted until the desired Rf value is achieved.

Q3: What is the ideal Rf value for this compound on a TLC plate before running the column? A3: For optimal separation on a silica gel column, the target compound should have an Rf value of approximately 0.25-0.35 on the TLC plate using the chosen eluent system.[4] This range typically provides the best balance between resolution and elution time.

Q4: Can this compound decompose on the column? A4: Thiazole derivatives can be sensitive to the slightly acidic nature of standard silica gel, which may lead to degradation during a long purification process.[8] If you suspect decomposition (e.g., observing new spots on TLC after chromatography), you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if new spots have formed.[8] Using deactivated (neutral) silica or alumina can be an alternative.[8]

Q5: What is a typical sample load for a column? A5: The amount of crude material you can load depends on the difficulty of the separation and the column size. A general rule is to use a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.[3] For difficult separations, a higher ratio (e.g., 50:1 or more) is recommended.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the standard procedure for purifying this compound using flash column chromatography.

1. Preliminary TLC Analysis:

  • Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate).

  • Identify a solvent system that gives your target compound an Rf of ~0.35 and provides good separation from impurities.[4]

2. Column Preparation (Wet Slurry Method):

  • Secure a glass column of appropriate size vertically with a clamp.[4]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[4]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent.

  • Pour the slurry into the column carefully, ensuring no air bubbles are trapped.[2]

  • Continuously tap the side of the column gently to promote even packing.

  • Once the silica has settled, add a thin layer (approx. 0.5 cm) of sand to the top to protect the silica bed from disturbance during sample loading.[4]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [4]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the column solvent or a less polar solvent.

  • Carefully apply the sample solution evenly to the top of the sand layer using a pipette.

  • Drain the solvent until the sample has fully entered the silica bed.

  • Gently add fresh eluent to the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase determined from your TLC analysis.

  • Collect the eluent in a series of labeled test tubes or flasks (fractions).[2]

  • If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time by adding more of the polar solvent (e.g., ethyl acetate).

5. Analysis of Fractions:

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing them (e.g., under UV light or with an iodine chamber).

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

For effective separation, quantitative parameters must be carefully optimized. The tables below provide typical starting points for method development.

Table 1: Example TLC Solvent System Optimization

Hexane:Ethyl Acetate RatioRf of this compoundRf of Polar ImpuritySeparation (ΔRf)Assessment
95:50.450.100.35Too fast; risk of co-elution with non-polar impurities.
90:10 0.35 0.05 0.30 Optimal for column chromatography. [4]
80:200.200.020.18Slow elution; potential for band broadening.
50:500.050.000.05Compound retained too strongly.

Table 2: Typical Column Chromatography Parameters

ParameterValue / Description
Stationary Phase Silica Gel (e.g., 230-400 mesh for flash chromatography)[5]
Column Diameter 2-5 cm (depending on sample size)
Silica Gel Amount 30-50g per 1g of crude material[4]
Initial Mobile Phase 90:10 Hexane:Ethyl Acetate (based on TLC)
Sample Loading Method Wet loading with minimal solvent
Elution Method Isocratic or slow gradient elution

Visualized Workflows and Logic

Diagrams can clarify complex experimental processes and troubleshooting logic.

G Crude Crude this compound TLC_Analysis 1. TLC Analysis (Optimize Solvent System) Crude->TLC_Analysis Column_Prep 2. Column Preparation (Wet Slurry Packing) TLC_Analysis->Column_Prep Sample_Load 3. Sample Loading Column_Prep->Sample_Load Elution 4. Elution & Fraction Collection Sample_Load->Elution Fraction_TLC 5. TLC Analysis of Fractions Elution->Fraction_TLC Combine 6. Combine Pure Fractions Fraction_TLC->Combine Evaporate 7. Solvent Evaporation Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Caption: Standard workflow for the column chromatography purification of this compound.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the purification process.

Q: My compound is not eluting from the column, even after passing a large volume of solvent. What's wrong? A: Several issues could be at play:

  • Incorrect Solvent System : You may be using a solvent system that is not polar enough. Double-check your initial TLC results. Try flushing the column with a significantly more polar solvent (e.g., 50:50 hexane:ethyl acetate or even pure ethyl acetate) to see if the compound elutes.[8]

  • Compound Decomposition : Your compound may have degraded on the silica gel column.[8] Test the stability of your compound on a TLC plate as described in the FAQs.

  • Precipitation on Column : The compound may have precipitated at the top of the column if it is not very soluble in the eluent. This can happen if you loaded the sample in a different, stronger solvent that is not miscible with the eluent.

Q: The separation on the column is poor, and all my fractions are mixed, despite a good separation on TLC. Why is this happening? A: This is a common problem with several potential causes:

  • Column Overloading : You may have loaded too much crude material for the amount of silica used.[5] This leads to broad, overlapping bands. Try repeating the column with less sample or a larger column.

  • Poor Column Packing : If the silica gel bed is not packed uniformly, it can lead to channeling, where the solvent and sample flow through cracks or channels, bypassing proper interaction with the stationary phase. This results in poor separation. Always pack the column carefully and ensure the top of the bed is level.[4]

  • Column Ran Dry : Allowing the solvent level to drop below the top of the silica bed introduces air bubbles and cracks, which ruins the separation.[4]

  • Sample Loaded in Too Much Solvent : Loading the sample in a large volume of solvent will result in a very wide initial band, making separation of closely eluting compounds impossible. Use the minimum amount of solvent necessary to dissolve the crude product.

Q: My product is eluting with a long "tail" or "streak." How can I fix this? A: Tailing is often a sign of undesirable interactions between your compound and the stationary phase.

  • Compound is Too Polar for Solvent : If the compound sticks too strongly to the silica, it can tail. When you notice the compound starting to elute, you can try slightly increasing the polarity of your eluent to move it off the column faster and sharpen the band.[8]

  • Acidic/Basic Compound on Silica : If your compound has acidic or basic functional groups, it can interact strongly with the slightly acidic silica gel. Adding a small amount of a modifier to your eluent (e.g., 0.1-1% triethylamine for a basic compound, or acetic acid for an acidic one) can often resolve this issue.

G Problem Problem: Poor or No Separation Cause1 Cause: Rf values incorrect on TLC Problem->Cause1 Cause2 Cause: Column Overloaded Problem->Cause2 Cause3 Cause: Poor Column Packing (Cracks / Channeling) Problem->Cause3 Cause4 Cause: Compound Degradation Problem->Cause4 Solution1a Solution: Rf too high (>0.5). Decrease eluent polarity. Cause1->Solution1a Solution1b Solution: Rf too low (<0.2). Increase eluent polarity. Cause1->Solution1b Solution2 Solution: Reduce sample load. Increase silica:sample ratio (>50:1). Cause2->Solution2 Solution3 Solution: Repack column carefully. Ensure uniform bed. Cause3->Solution3 Solution4 Solution: Test silica stability. Use neutral alumina or deactivated silica. Cause4->Solution4

Caption: A troubleshooting flowchart for poor separation in column chromatography.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 5-Propylthiazole in Meat Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Propylthiazole in various meat products. The focus is on the validation of these methods to ensure accuracy, precision, and reliability of results, which is critical for flavor analysis, quality control, and food safety assessment.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of a validated Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method for the analysis of this compound in a meat matrix, compared with an alternative method for which validation data on similar volatile compounds is available in the literature.

Performance ParameterMethod A: HS-SPME-GC-MS for this compound (Hypothetical Validated Method)Method B: Alternative HS-SPME-GC-MS for Volatile Flavor Compounds in Meat[1]
Analyte(s) This compoundHexanal, Methional, 2-Ethyl-pyrazine, Nonanal
Matrix Cooked BeefGrilled Beef
Limit of Detection (LOD) 0.1 - 0.3 ng/g0.17–0.26 ng/g[1]
Limit of Quantitation (LOQ) 0.3 - 1.0 ng/g0.56–0.88 ng/g[1]
Linearity (R²) > 0.99> 0.998[1]
Recovery 90 - 110%38–45 % (spiked at 100 ng/g)[1]
Precision (RSD) < 15%< 11% (for spiked standards)[1]
Repeatability (RSD) < 10%Repeatability had relative standard deviation values below 17% for most compounds in a similar study on fresh raw beef.[2]
Reproducibility (RSD) < 15%Reproducibility had relative standard deviation values below 17% for most compounds in a similar study on fresh raw beef.[2]

Experimental Protocols

Method A: HS-SPME-GC-MS for this compound

This protocol describes a typical HS-SPME-GC-MS method for the analysis of this compound in meat products.

1. Sample Preparation:

  • A representative 5-gram sample of the homogenized meat product is weighed into a 20-mL headspace vial.

  • An appropriate amount of an internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and volatility) is added.

  • The vial is securely sealed with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • The sealed vial is incubated at a constant temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace.

  • A Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

  • The SPME fiber is then retracted and immediately inserted into the heated injection port of the gas chromatograph (GC) for thermal desorption of the analytes (e.g., at 250°C for 5 minutes).

  • The desorbed compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • The GC oven temperature is programmed to achieve optimal separation of the target analytes. A typical program might be: start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

  • The separated compounds are detected by a mass spectrometer (MS) operating in electron ionization (EI) mode.

  • Quantification is performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) peak area of this compound relative to the internal standard.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application & Monitoring define_scope Define Analytical Scope & Requirements method_development Method Development & Optimization define_scope->method_development specificity Specificity / Selectivity method_development->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Reproducibility) accuracy->precision robustness Robustness precision->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis method_monitoring Ongoing Method Performance Monitoring routine_analysis->method_monitoring Logical_Relationship_Diagram cluster_sample Sample Matrix cluster_analyte Target Analyte cluster_method Analytical Method cluster_result Result meat_product Meat Product hs_spme HS-SPME meat_product->hs_spme contains propylthiazole This compound propylthiazole->hs_spme is extracted by quantification Quantification propylthiazole->quantification is quantified gc_ms GC-MS hs_spme->gc_ms introduces sample to gc_ms->quantification provides data for

References

Comparative Aroma Profile of 5-Propylthiazole and Other Alkylthiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced aroma profiles of heterocyclic compounds like alkylthiazoles is crucial for applications ranging from flavor chemistry to pharmacology. This guide provides a comparative analysis of the aroma characteristics of 5-propylthiazole and other selected alkylthiazoles, supported by available data and detailed experimental methodologies.

Thiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds that contribute significantly to the aroma of various foods and beverages. The structure of the alkyl substituent on the thiazole ring plays a pivotal role in determining its specific aroma profile, ranging from nutty and roasted to green and vegetative notes. This guide focuses on the comparative sensory and analytical data of this compound and other relevant alkylthiazoles to aid in research and development.

Quantitative Aroma Profile Comparison

Compound NameStructureOdor Threshold (in water)Aroma/Flavor Descriptors
4-Butyl-5-propylthiazole 0.003 ppb[1]Potent bell pepper aroma[1]
2-Pentylthiazole Not AvailableGreen, fatty, sweet[1]
2-Isopropyl-4-methylthiazole Not AvailableGreen vegetable character; Sulfury, metallic notes similar to peach skin; Alliaceous, earthy, sulfurous coffee with a tropical fruity nuance.[2]
2,5-Diethyl-4-propylthiazole Not AvailableFruity, green mango (at 0.01% in propylene glycol)

Experimental Protocols

A thorough understanding of the methodologies used to characterize aroma profiles is essential for interpreting data and designing new experiments. The following sections detail the key experimental protocols for the sensory and instrumental analysis of alkylthiazoles.

Sensory Evaluation: Descriptive Analysis

Descriptive sensory analysis is a critical tool for characterizing the aroma profile of a compound. This method relies on a trained panel of assessors to identify and quantify the different aroma attributes of a substance.

Objective: To identify and quantify the key aroma descriptors of alkylthiazoles.

Materials:

  • Alkylthiazole samples of high purity.

  • Odor-free sample containers (e.g., glass sniffing jars with Teflon-lined caps).

  • Odor-free solvent for dilution (e.g., deionized water, propylene glycol).

  • A panel of 8-12 trained sensory assessors.

  • A standardized aroma lexicon.

  • Data collection software.

Procedure:

  • Panelist Training: Assessors are trained over several sessions to recognize and consistently rate the intensity of a wide range of standard aroma compounds relevant to the expected profile of alkylthiazoles (e.g., green, nutty, sulfury, roasted).

  • Sample Preparation: Prepare a series of dilutions of the alkylthiazole in an appropriate solvent to present to the panelists at concentrations above their detection threshold but below levels that would cause sensory fatigue.

  • Evaluation: Panelists individually assess the aroma of each sample in a controlled environment with consistent temperature and humidity. They are instructed to sniff the sample and record the perceived aroma attributes and their intensities on a predefined scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity for each descriptor and to identify significant differences between samples.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. This allows for the identification of odor-active compounds in a complex mixture.

Objective: To separate and identify the specific volatile compounds responsible for the aroma of a sample containing alkylthiazoles.

Materials:

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port.

  • Appropriate GC column for volatile compound separation (e.g., DB-5ms, DB-FFAP).

  • High-purity carrier gas (e.g., helium).

  • Sample containing alkylthiazoles (e.g., a food extract or a synthesized solution).

  • A trained human assessor to act as the olfactometry detector.

Procedure:

  • Sample Injection: A small volume of the volatile sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by the inert gas through the GC column. The different compounds in the sample are separated based on their volatility and interaction with the column's stationary phase.

  • Effluent Splitting: At the end of the column, the effluent is split between the mass spectrometer (for chemical identification) and the olfactometry port (for sensory detection).

  • Olfactometry Detection: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

  • Mass Spectrometry Detection: Simultaneously, the mass spectrometer fragments the eluting compounds and records their mass spectra, allowing for their identification by comparison to a spectral library.

  • Data Correlation: The data from the olfactometry and mass spectrometry detectors are correlated to link specific chemical compounds to the perceived aromas.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in aroma perception and analysis, the following diagrams are provided in the DOT language for Graphviz.

Olfactory_Signaling_Pathway Odorant Alkylthiazole (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Signal Signal to Brain Ca_Influx->Signal Generates

Caption: Canonical olfactory signal transduction pathway.

GCO_Workflow cluster_GC Gas Chromatography cluster_Detectors Detection cluster_Data Data Analysis Sample Volatile Sample (containing Alkylthiazoles) Injector Injector Sample->Injector Column GC Column Injector->Column Effluent_Split Effluent Splitter Column->Effluent_Split MS Mass Spectrometer (MS) Chemical_ID Chemical Identification MS->Chemical_ID O_Port Olfactometry Port Aroma_Profile Aroma Profile O_Port->Aroma_Profile Effluent_Split->MS Effluent_Split->O_Port Correlation Data Correlation Chemical_ID->Correlation Aroma_Profile->Correlation

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 5-Propylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 5-Propylthiazole, a volatile heterocyclic compound of interest in flavor, fragrance, and pharmaceutical research. While direct cross-validation data for this compound is not extensively available in published literature, this document outlines detailed, representative experimental protocols and expected performance data based on the analysis of structurally similar compounds and established analytical principles.

Introduction

This compound is a key aroma compound found in various food products and is also investigated as a potential therapeutic agent. Accurate and precise quantification of this volatile compound is crucial for quality control, formulation development, and pharmacokinetic studies. Both HPLC and GC are powerful chromatographic techniques, but their applicability and performance for a volatile analyte like this compound differ significantly. This guide aims to provide an objective comparison to aid researchers in selecting the most appropriate analytical method for their specific needs.

Given its volatility, Gas Chromatography is generally the more suitable and widely used technique for the analysis of this compound and other alkylthiazoles.[1] HPLC methods can be developed but are less common for such volatile analytes.

Experimental Protocols

Detailed methodologies for both a representative GC-MS method and a hypothetical RP-HPLC-UV method are presented below. These protocols are based on established methods for similar volatile and heterocyclic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds, making it a primary choice for this compound.[1] A common approach involves using a capillary GC system coupled with a mass spectrometer (MS) for sensitive and selective detection.

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol or dichloromethane. Calibration standards are prepared by serial dilution of the stock solution. For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the analyte.[2][3]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, with characteristic ions for this compound (e.g., m/z 127, 98, 71).

Reversed-Phase High-Performance Liquid Chromatography-Ultraviolet (RP-HPLC-UV) Protocol

While less conventional for such a volatile compound, an RP-HPLC method can be developed for this compound, particularly for non-volatile sample matrices or when GC is unavailable. The following is a hypothetical method based on the analysis of other thiazole derivatives.[5][6]

Sample Preparation: A stock solution of this compound is prepared in a mixture of the mobile phase. Calibration standards are prepared by serial dilution. Samples may require filtration through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6][7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (expected to be in the range of 230-260 nm).

Data Presentation: Performance Comparison

The following tables summarize the expected quantitative performance data for the described GC-MS and RP-HPLC-UV methods. This data is extrapolated from studies on similar compounds and represents typical validation parameters.

Table 1: Linearity and Range

ParameterGC-MSRP-HPLC-UV
Linearity Range 0.1 - 100 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Calibration Model Linear, weightedLinear

Table 2: Sensitivity (Limit of Detection and Quantification)

ParameterGC-MSRP-HPLC-UV
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL0.5 - 1.0 µg/mL

Table 3: Precision (Relative Standard Deviation, %RSD)

ParameterGC-MSRP-HPLC-UV
Intra-day Precision < 5%< 2%
Inter-day Precision < 10%< 5%

Table 4: Accuracy (Recovery)

ParameterGC-MSRP-HPLC-UV
Recovery (%) 90 - 110%95 - 105%

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (this compound in Solvent) Standards Calibration Standards (Serial Dilution) Stock->Standards Injection GC Injection (1 µL, Splitless) Standards->Injection Sample Sample Matrix Extraction Extraction (LLE or SPME) Sample->Extraction Extraction->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution (this compound in Mobile Phase) Standards Calibration Standards (Serial Dilution) Stock->Standards Injection HPLC Injection (10 µL) Standards->Injection Sample Sample Filtration (0.45 µm) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 240 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Discussion and Conclusion

The choice between HPLC and GC for the analysis of this compound is primarily dictated by the analyte's volatility.

GC-MS is the superior technique for this analysis due to several factors:

  • High Sensitivity: GC-MS, especially in SIM mode, offers excellent sensitivity, allowing for the detection and quantification of trace levels of this compound.

  • High Selectivity: The mass spectrometer provides high selectivity, which is particularly useful for complex matrices where co-eluting peaks might interfere with other detectors.

  • Suitability for Volatiles: The entire principle of GC is based on the volatilization of analytes, making it inherently suitable for this compound.

RP-HPLC-UV presents several challenges for the analysis of this compound:

  • Analyte Volatility: The high volatility of this compound can lead to issues with sample preparation and stability in the autosampler, potentially affecting accuracy and precision.

  • Lower Sensitivity: UV detection is generally less sensitive than mass spectrometry, resulting in higher limits of detection and quantification.

  • Potential for Poor Retention: As a small, relatively non-polar molecule, this compound may have limited retention on a standard C18 column, potentially leading to co-elution with the solvent front or other early-eluting compounds.

References

A Comparative Sensory Analysis of Natural vs. Synthetic 5-Propylthiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 5-Propylthiazole and its Sensory Significance

Thiazoles are a class of organic compounds containing a five-membered ring with both sulfur and nitrogen.[1] These compounds are recognized for their potent sensory properties and are found in a variety of foods, including roasted nuts, coffee, and tomatoes.[1] Specifically, alkylthiazoles are often described as having green, nutty, and vegetable-like aroma characteristics.[1] The sensory profile of these compounds can be influenced by their isomeric form and the presence of other volatile compounds, which may differ between natural extracts and synthetically derived substances.

Natural flavors are derived from edible sources such as plants and animals, while artificial flavors are created through chemical synthesis.[2][3] Although the primary flavor molecule is chemically identical in both natural and synthetic versions, natural extracts often contain a more complex mixture of compounds that can contribute to a more nuanced flavor profile.[2] Conversely, synthetic flavors can be of higher purity.[2]

Hypothetical Sensory Profile Comparison

The following table presents a hypothetical sensory comparison between natural and synthetic this compound. This data is illustrative and based on general principles of sensory differences observed between natural and synthetic flavor compounds. A formal sensory panel evaluation would be required to generate empirical data.

Sensory AttributeNatural this compound (Hypothetical)Synthetic this compound (Hypothetical)
Aroma Descriptors Green, nutty, slightly roasted, with subtle earthy and vegetative notesGreen, nutty, clean, with a more pronounced chemical or solvent-like note
Taste Descriptors Savory, slightly brothy, with a lingering green aftertasteSavory, clean, with a potentially sharper or more simplistic green taste
Intensity (Aroma) 8/109/10
Intensity (Taste) 7/107/10
Complexity High - presence of trace compounds may create a more rounded profileLow to Medium - higher purity may result in a less complex profile
Overall Preference Potentially higher due to perceived "naturalness" and complexityMay be perceived as less "authentic" by some panelists

Experimental Protocol for Sensory Panel Evaluation

To obtain quantitative data for a direct comparison, a descriptive sensory analysis should be conducted.

3.1. Objective

To identify and quantify the sensory differences between natural and synthetic this compound.

3.2. Panelists

A panel of 8-12 trained sensory assessors with prior experience in evaluating flavor compounds is recommended. Panelists should be screened for their ability to detect and describe the relevant sensory attributes.

3.3. Sample Preparation

  • Samples: Natural this compound and synthetic this compound.

  • Dilution: Samples should be diluted to a concentration that is safe for consumption and allows for clear perception of the sensory attributes without causing fatigue. The solvent should be a neutral medium such as water or refined vegetable oil.

  • Presentation: Samples should be presented in identical, odor-free containers, labeled with random three-digit codes.[4] The order of presentation should be randomized for each panelist to avoid bias.[4]

3.4. Sensory Evaluation Method

Quantitative Descriptive Analysis (QDA) is a suitable method.

  • Lexicon Development: In initial sessions, panelists will be presented with both samples to develop a consensus vocabulary (lexicon) of descriptive terms for the aroma and taste.

  • Training: Panelists will be trained on the use of the lexicon and a rating scale (e.g., a 15-cm line scale anchored from "low" to "high") to quantify the intensity of each attribute.

  • Evaluation: In individual booths under controlled lighting and ventilation, panelists will evaluate the coded samples and rate the intensity of each attribute on the agreed-upon scale. Palate cleansers (e.g., unsalted crackers and water) should be provided.

3.5. Data Analysis

The data from the rating scales will be converted to numerical values. Statistical analysis, such as Analysis of Variance (ANOVA), will be used to determine if there are significant differences in the intensity of each attribute between the natural and synthetic samples.

Visualization of Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the workflow for the sensory panel evaluation.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Screening Panelist Screening Lexicon_Development Lexicon Development Panelist_Screening->Lexicon_Development Select Panel Panelist_Training Panelist Training Lexicon_Development->Panelist_Training Finalize Terms Sample_Prep Sample Preparation (Dilution & Coding) Panelist_Training->Sample_Prep Trained Panel Ready Sensory_Testing Sensory Testing (Individual Booths) Sample_Prep->Sensory_Testing Present Samples Data_Collection Data Collection Sensory_Testing->Data_Collection Record Ratings Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Input Data Results Results & Interpretation Stat_Analysis->Results Analyze Differences

Caption: Workflow for a comparative sensory panel evaluation.

4.2. Taste and Smell Signaling Pathways

The perception of flavor is a complex interplay between taste (gustation) and smell (olfaction).[5][6]

  • Taste: Molecules in the mouth bind to gustatory cells in the taste buds.[5] This triggers signals that travel through cranial nerves to the brainstem, thalamus, and finally the gustatory cortex for perception.[5][7]

  • Smell: Volatile molecules travel up the nasal cavity and bind to olfactory receptor neurons.[5] These neurons send signals to the olfactory bulb and then on to the primary olfactory cortex and other brain regions where the odor is processed.[5][7]

Taste_Smell_Pathway cluster_taste Taste (Gustation) cluster_smell Smell (Olfaction) cluster_brain Brain Integration Taste_Receptors Taste Receptors (Taste Buds) Cranial_Nerves Cranial Nerves (VII, IX, X) Taste_Receptors->Cranial_Nerves Signal Brainstem Brainstem Cranial_Nerves->Brainstem Thalamus_Taste Thalamus Brainstem->Thalamus_Taste Gustatory_Cortex Gustatory Cortex Thalamus_Taste->Gustatory_Cortex Flavor_Perception Flavor Perception Gustatory_Cortex->Flavor_Perception Olfactory_Receptors Olfactory Receptors (Nasal Epithelium) Olfactory_Bulb Olfactory Bulb Olfactory_Receptors->Olfactory_Bulb Signal Olfactory_Cortex Primary Olfactory Cortex Olfactory_Bulb->Olfactory_Cortex Olfactory_Cortex->Flavor_Perception

Caption: Simplified signaling pathways for taste and smell.

References

A Comparative Guide to Ionization Techniques for 5-Propylthiazole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common ionization techniques for the mass spectrometry analysis of 5-Propylthiazole, a heterocyclic compound of interest in various research fields. Understanding the principles and outcomes of different ionization methods is crucial for selecting the optimal approach for identification, quantification, and structural elucidation. This document outlines the theoretical basis, expected outcomes, and general experimental considerations for Electron Impact (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) as applied to this compound.

Introduction to this compound and Mass Spectrometry

This compound is a small, relatively non-polar, and volatile organic molecule. Its analysis by mass spectrometry is essential for purity assessment, reaction monitoring, and metabolite identification. The choice of ionization technique significantly impacts the resulting mass spectrum, influencing the degree of fragmentation and the ability to observe the molecular ion.

Comparison of Ionization Techniques

The selection of an appropriate ionization technique is contingent on the analytical objective. While Electron Impact provides detailed structural information through extensive fragmentation, softer methods like Chemical Ionization, Electrospray Ionization, and Atmospheric Pressure Chemical Ionization are often preferred for unambiguous molecular weight determination.

Ionization TechniquePrincipleFragmentationMolecular Ion (M+)Best Suited For
Electron Impact (EI) High-energy electrons bombard the analyte, causing electron ejection and fragmentation.[1]Extensive and reproducibleOften weak or absent[1]Structure elucidation of volatile and thermally stable compounds.[2]
Chemical Ionization (CI) Reagent gas ions transfer charge to the analyte via ion-molecule reactions.[3][4]Minimal ("soft" ionization)Abundant protonated molecule [M+H]+.[3][4]Molecular weight determination of compounds that fragment excessively in EI.[3]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol of charged droplets.[5]Very little to noneProtonated [M+H]+ or other adduct ions.Analysis of polar and large molecules, often coupled with liquid chromatography (LC-MS).[5][6]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.[7][8]Generally soft, but more fragmentation than ESIAbundant protonated molecule [M+H]+.Analysis of less polar, volatile compounds that are not easily ionized by ESI.[7][8][9]

Expected Mass Spectra for this compound

Electron Impact (EI)

Based on the NIST WebBook data for the structurally similar "Thiazole, 5-ethyl-2-methyl-4-propyl-" and general fragmentation patterns of alkylthiazoles, the EI spectrum of this compound is expected to show significant fragmentation.[10] The molecular ion peak at m/z 127 would likely be observed, but its intensity may be low. Key fragmentation pathways would involve cleavage of the propyl side chain. Common fragments would include the loss of an ethyl radical (CH2CH3) leading to a peak at m/z 98, and the loss of a methyl radical (CH3) from the propyl chain is also possible, though less favored than cleavage at the benzylic-like position. The thiazole ring itself is relatively stable, but some ring fragmentation could occur.

Chemical Ionization (CI)

As a soft ionization technique, CI is expected to produce a mass spectrum with a prominent protonated molecular ion peak [M+H]+ at m/z 128.[3][4] Fragmentation would be significantly reduced compared to EI, making CI an excellent choice for confirming the molecular weight of this compound.[3] The choice of reagent gas (e.g., methane, isobutane, ammonia) can influence the degree of adduct formation and fragmentation.[4]

Electrospray Ionization (ESI)

Standard ESI is generally not the optimal method for small, non-polar molecules like this compound due to the lack of easily ionizable functional groups.[11] However, with modifications such as the use of dopants or specialized plasma-assisted ESI sources, it may be possible to observe the protonated molecule [M+H]+ at m/z 128 or adducts with cations like sodium [M+Na]+.[12] For routine analysis, ESI would likely provide a very weak signal for this compound.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is well-suited for the analysis of relatively non-polar and volatile compounds, making it a strong candidate for this compound analysis, especially when coupled with liquid chromatography.[7][8][9] The expected mass spectrum would be dominated by the protonated molecular ion [M+H]+ at m/z 128. Some in-source fragmentation might occur, but it would be significantly less than in EI.[7]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible mass spectra. Below are generalized protocols for each ionization technique, which should be optimized for the specific instrument and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI and CI
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[13]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.[2]

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[15]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source:

      • EI: Electron energy of 70 eV.[2] Source temperature of 230 °C.[14]

      • CI: Use a reagent gas such as methane or ammonia.[3] Source pressure should be optimized according to the manufacturer's guidelines.

    • Mass Analyzer: Scan a mass range appropriate for the expected ions (e.g., m/z 40-200).

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI and APCI
  • Sample Preparation: Dissolve this compound in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) at a concentration of approximately 1-10 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

    • Flow Rate: Typical analytical flow rates are 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source:

      • ESI: Source voltage (e.g., 3-5 kV), nebulizing gas flow, and drying gas temperature need to be optimized.[5]

      • APCI: Corona discharge current (e.g., 2-5 µA), vaporizer temperature (e.g., 350-500 °C), and gas flows should be optimized.[8]

    • Mass Analyzer: Scan a mass range appropriate for the expected ions (e.g., m/z 50-200).

Visualizing the Mass Spectrometry Workflow and Ionization Principles

To better illustrate the processes involved, the following diagrams created using the DOT language are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_ionization Ionization cluster_analysis Analysis Sample This compound Solution Dilute in Appropriate Solvent Sample->Solution GC Gas Chromatography (GC) Solution->GC Volatile Analytes LC Liquid Chromatography (LC) Solution->LC Soluble Analytes EI Electron Impact (EI) GC->EI CI Chemical Ionization (CI) GC->CI ESI Electrospray Ionization (ESI) LC->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) LC->APCI MS Mass Analyzer EI->MS CI->MS ESI->MS APCI->MS Detector Detector MS->Detector Data Data System Detector->Data

Caption: General experimental workflow for mass spectrometry analysis.

Ionization_Mechanisms cluster_EI Electron Impact (EI) cluster_CI Chemical Ionization (CI) cluster_ESI Electrospray Ionization (ESI) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI) M_EI M M_plus_dot [M]+• M_EI->M_plus_dot Ionization e_minus e- (70 eV) e_minus->M_EI fragments_EI Fragments M_plus_dot->fragments_EI Fragmentation M_CI M MH_plus_CI [M+H]+ M_CI->MH_plus_CI Proton Transfer RH_plus [RH]+ RH_plus->M_CI R_CI R M_sol M (solution) droplet Charged Droplet M_sol->droplet Nebulization MH_plus_ESI [M+H]+ droplet->MH_plus_ESI Desolvation M_gas M (gas) MH_plus_APCI [M+H]+ M_gas->MH_plus_APCI Proton Transfer Solvent_H_plus [Solvent+H]+ Solvent_H_plus->M_gas Solvent_APCI Solvent

Caption: Simplified principles of the four ionization techniques.

Conclusion

For the mass spectrometric analysis of this compound, the choice of ionization technique should be guided by the analytical goal. Electron Impact is the method of choice for obtaining detailed structural information through its reproducible fragmentation patterns. For unambiguous molecular weight confirmation, the softer ionization techniques of Chemical Ionization and Atmospheric Pressure Chemical Ionization are highly recommended, as they are expected to yield an abundant protonated molecular ion with minimal fragmentation. Electrospray Ionization is generally less suitable for this non-polar, volatile compound unless specialized methodologies are employed. The provided experimental protocols offer a starting point for method development, and optimization is essential for achieving the best results.

References

Validation of 5-Propylthiazole as a Marker for the Maillard Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-propylthiazole as a potential marker for the Maillard reaction, juxtaposed with established and validated markers. The information is intended to assist researchers in selecting appropriate markers for monitoring the extent of the Maillard reaction in various applications, from food processing to in vivo glycation studies.

Introduction to Maillard Reaction Markers

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is of significant interest in food science and biomedical research. Monitoring the progression of this reaction is crucial for quality control in food manufacturing and for understanding the role of advanced glycation end-products (AGEs) in disease. This requires the use of reliable chemical markers. An ideal marker should be consistently formed, easily quantifiable, and its concentration should correlate with the extent of the reaction.

Currently, several compounds are widely accepted and utilized as markers for the Maillard reaction. These include furosine, Nε-carboxymethyllysine (CML), and 5-hydroxymethylfurfural (HMF). This guide will compare the validation status and analytical methodologies for these established markers with the current understanding of this compound, a volatile compound proposed as a potential indicator of the later stages of the Maillard reaction.

Comparison of Maillard Reaction Markers

The following table summarizes the key characteristics and validation status of this compound in comparison to established Maillard reaction markers.

MarkerStage of Maillard ReactionValidation StatusCommon Analytical MethodKey AdvantagesKey Limitations
This compound Intermediate to AdvancedNot validated as a quantitative marker. Primarily studied as a flavor compound.Gas Chromatography-Mass Spectrometry (GC-MS)Potentially indicates formation of flavor and aroma compounds.Lack of quantitative validation studies. Volatility can pose challenges for quantification.
Furosine EarlyWell-validated. Widely used in food and nutrition studies.[1][2]High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]Good indicator of early-stage lysine damage.[1] Abundant in many heat-processed foods.Indirect marker (formed from acid hydrolysis of Amadori products).
Nε-carboxymethyllysine (CML) AdvancedWell-validated. A major AGE, relevant in both food and clinical research.[1]HPLC with fluorescence detection or Mass Spectrometry.Direct measure of an advanced glycation end-product. Associated with diabetic complications.More complex analytical methods required.
5-Hydroxymethylfurfural (HMF) IntermediateWell-validated. Used as an indicator of heat treatment in various foods.HPLC with UV detection.Relatively simple and rapid analysis.Can be formed through pathways other than the Maillard reaction.

Experimental Protocols

Quantification of Furosine by High-Performance Liquid Chromatography (HPLC)

This protocol is a standard method for the determination of furosine in food and biological samples.[3][4]

a. Sample Preparation (Acid Hydrolysis):

  • Weigh a sample amount corresponding to approximately 25-50 mg of protein into a screw-cap tube.

  • Add 10 mL of 7.95 M hydrochloric acid (HCl).

  • Flush the tube with nitrogen gas to remove oxygen.

  • Seal the tube tightly and hydrolyze at 110°C for 23 hours.

  • After hydrolysis, cool the sample to room temperature.

  • Filter the hydrolysate through a 0.45 µm filter.

  • Dilute an aliquot of the filtrate with the mobile phase to a suitable concentration for HPLC analysis.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a solution of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: External standard calibration curve of furosine.

Proposed Method for Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Disclaimer: The following is a proposed general method based on the analysis of similar volatile compounds. This protocol has not been specifically validated for the quantitative analysis of this compound as a Maillard reaction marker and would require thorough in-house validation.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh a known amount of the homogenized sample into a headspace vial.

  • Add a saturated solution of sodium chloride to enhance the release of volatile compounds.

  • If necessary, add an appropriate internal standard.

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for equilibration of volatiles in the headspace.

  • Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

b. GC-MS Conditions:

  • GC Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C (splitless mode).

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Identification: Based on retention time and comparison of the mass spectrum with a reference standard or a spectral library.

  • Quantification: Internal or external standard calibration curve of this compound.

Formation Pathways and Experimental Workflows

The following diagrams illustrate the general formation pathway of Maillard reaction products and a typical experimental workflow for their analysis.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Early_Stage Early Stage Markers (e.g., Furosine) Amadori_Product->Early_Stage Intermediate_Products Intermediate Products (e.g., HMF, Dicarbonyls) Amadori_Product->Intermediate_Products Intermediate_Stage Intermediate Stage Markers (e.g., HMF) Intermediate_Products->Intermediate_Stage Advanced_Products Advanced Glycation End-products (AGEs) (e.g., CML) Intermediate_Products->Advanced_Products Thiazoles Thiazoles (e.g., this compound) Intermediate_Products->Thiazoles with H2S source (e.g., Cysteine) Advanced_Stage Advanced Stage Markers (e.g., CML) Advanced_Products->Advanced_Stage Flavor_Aroma Flavor & Aroma Thiazoles->Flavor_Aroma

Simplified Maillard Reaction Pathway

Experimental_Workflow Sample Sample (Food/Biological) Homogenization Homogenization Sample->Homogenization Extraction_Hydrolysis Extraction / Hydrolysis Homogenization->Extraction_Hydrolysis Cleanup Sample Cleanup (e.g., SPE) Extraction_Hydrolysis->Cleanup Analysis Instrumental Analysis (HPLC or GC-MS) Cleanup->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Result Result (Marker Concentration) Quantification->Result

General Experimental Workflow

Conclusion and Future Perspectives

While this compound is recognized as a volatile compound formed during the Maillard reaction, particularly in the presence of sulfur-containing amino acids, its validation as a reliable quantitative marker is currently lacking in the scientific literature. Established markers such as furosine, CML, and HMF remain the standards for assessing the extent of the Maillard reaction due to their extensive validation and well-documented analytical methods.

Future research is warranted to explore the potential of this compound and other alkylthiazoles as quantitative markers. Such studies should focus on:

  • Systematic investigation of the formation kinetics of this compound under various reaction conditions (temperature, pH, reactant concentrations).

  • Development and validation of robust and sensitive analytical methods for its quantification in complex food and biological matrices.

  • Correlation studies comparing the concentration of this compound with established Maillard reaction markers and the sensory properties of food products.

Until such validation is available, this compound should be considered a qualitative or semi-quantitative indicator of the Maillard reaction, primarily useful in the context of flavor and aroma generation. For rigorous quantitative assessment of the Maillard reaction, researchers are advised to rely on the established and validated markers detailed in this guide.

References

Navigating the Synthesis of 5-Propylthiazole: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-Propylthiazole, a substituted thiazole derivative, represents a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Hantzsch Thiazole Synthesis and a one-pot synthesis from α-bromoketones and thioamides under microwave irradiation. The comparison focuses on reaction efficiency, conditions, and overall yield, supported by detailed experimental protocols and data presented for easy interpretation.

At a Glance: Comparing Synthetic Routes to this compound

The selection of an optimal synthetic route is contingent on factors such as desired yield, purity, reaction time, and available resources. Below is a summary of the key quantitative data for the two highlighted methods.

ParameterRoute 1: Hantzsch Thiazole SynthesisRoute 2: Microwave-Assisted One-Pot Synthesis
Starting Materials 1-Bromo-2-pentanone, Thioformamide2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, Substituted Thioureas
Reaction Time 30 minutes30 minutes
Temperature 100°C90°C
Yield High (Specific data for this compound not available in cited literature, but generally high yielding for thiazole synthesis)Up to 95%
Purity Good (Product often precipitates and can be purified by filtration)High (Purification may be required)
Key Advantages Simple procedure, high yielding, readily available starting materials.[1]Rapid synthesis, high yields, efficient heating method.[2]
Key Disadvantages Requires heating, potential for side reactions.Requires specialized microwave equipment.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these synthetic methodologies, the following diagrams have been generated using the DOT language.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up cluster_product Product 1-Bromo-2-pentanone 1-Bromo-2-pentanone Reaction_Vessel Reaction in Methanol 1-Bromo-2-pentanone->Reaction_Vessel Thioformamide Thioformamide Thioformamide->Reaction_Vessel Heat 100°C, 30 min Reaction_Vessel->Heat Cooling Cool to RT Heat->Cooling Neutralization 5% Na2CO3 Cooling->Neutralization Filtration Filter and Dry Neutralization->Filtration This compound This compound Filtration->this compound

Caption: Hantzsch Synthesis Workflow for this compound.

Microwave_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_product Product alpha-haloketone α-Haloketone Reaction_Vessel Reaction in Methanol alpha-haloketone->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Microwave Microwave Irradiation 90°C, 30 min Reaction_Vessel->Microwave Thiazole_Derivative Thiazole Derivative Microwave->Thiazole_Derivative

Caption: Microwave-Assisted Synthesis of Thiazole Derivatives.

Detailed Experimental Protocols

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[1] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, 1-bromo-2-pentanone would be the appropriate α-haloketone, and thioformamide would serve as the thioamide component.

Experimental Protocol:

  • In a 20 mL scintillation vial, combine 1-bromo-2-pentanone (5.0 mmol) and thioformamide (5.0 mmol).

  • Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heat the mixture with stirring on a hot plate to 100°C for 30 minutes.[1]

  • After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.

  • The this compound product is expected to precipitate from the solution.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.

Route 2: Microwave-Assisted One-Pot Synthesis

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates and improve yields.[2] This method provides an efficient one-pot procedure for the synthesis of thiazole derivatives from α-haloketones and thioureas.

Experimental Protocol:

  • In a microwave reaction vessel, combine the α-haloketone (e.g., 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone) (1.0 mmol) and the appropriate thiourea (1.2 mmol).

  • Add methanol (5 mL) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90°C for 30 minutes.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • The solvent is then typically removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure thiazole derivative.

Conclusion

Both the traditional Hantzsch synthesis and the modern microwave-assisted approach offer viable pathways to this compound and its derivatives. The Hantzsch synthesis is a straightforward and high-yielding method that utilizes readily available starting materials and standard laboratory equipment.[1] In contrast, the microwave-assisted synthesis provides a significant acceleration of the reaction, leading to high yields in a much shorter timeframe, although it requires specialized equipment.[2] The choice between these methods will ultimately depend on the specific needs of the researcher, including considerations of scale, time constraints, and available instrumentation. Further optimization of these general procedures for the specific synthesis of this compound would be necessary to determine the most efficient route in a practical setting.

References

A Comparative Guide to the Quantification of 5-Propylthiazole: Accuracy and Precision in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 5-Propylthiazole is paramount. This volatile heterocyclic compound, a key component in various flavor and fragrance formulations, and a potential building block in pharmaceutical synthesis, demands robust analytical methods for its reliable measurement. This guide provides a detailed comparison of the two most prevalent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The choice between GC-MS and HPLC-UV for the quantification of this compound hinges on several factors, including the sample matrix, the required sensitivity, and the desired throughput. While both techniques offer the necessary capabilities for accurate and precise measurements, they operate on different principles and present distinct advantages and disadvantages.

Performance Comparison: GC-MS vs. HPLC-UV

The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the quantification of this compound, based on typical validated methods for analogous thiazole compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mL
Limit of Quantification (LOQ) Mid ng/mL to pg/mLMid to high ng/mL
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Typical Matrix Volatile and semi-volatile mixtures, food, environmental samplesPharmaceutical formulations, biological fluids
Sample Preparation Often requires extraction (e.g., LLE, SPME)Can often directly inject filtered samples, may require extraction
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is particularly suitable for the analysis of this compound in complex matrices where its volatility can be exploited for separation.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample (e.g., a beverage or a solution of a synthesized compound), add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Quantification Ion for this compound: To be determined from the mass spectrum (likely the molecular ion or a major fragment ion).

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is well-suited for the analysis of this compound in less volatile matrices, such as pharmaceutical formulations or reaction mixtures.

1. Sample Preparation (Direct Dilution):

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by acquiring a UV spectrum of this compound (typically in the range of 230-280 nm for thiazoles).

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Sample Mix Vortex/Mix Sample->Mix Solvent Extraction Solvent Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Extract Collect Organic Layer Centrifuge->Extract GC_MS GC-MS System Extract->GC_MS Data Data Acquisition GC_MS->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_processing Data Processing Sample Sample Dissolve Dissolve Sample->Dissolve Diluent Mobile Phase Diluent->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-UV System Filter->HPLC Data Data Acquisition HPLC->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC-UV Experimental Workflow

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the accurate and precise quantification of this compound. The choice of method will ultimately depend on the specific requirements of the analysis. GC-MS offers superior selectivity and sensitivity, making it ideal for complex matrices and trace-level detection. HPLC-UV, on the other hand, provides higher throughput and is often simpler to implement for routine analysis of less complex samples. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select and optimize the most appropriate method for their specific application, ensuring the generation of high-quality, reliable data.

Safety Operating Guide

Proper Disposal of 5-Propylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate disposal, it is recommended to send 5-Propylthiazole to an approved waste disposal plant. This compound is incompatible with strong oxidizing agents and strong acids. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Essential Safety Information

Before handling this compound, it is crucial to be aware of its properties and potential hazards. This information is summarized from Safety Data Sheets (SDS) provided by various suppliers.

Physical and Chemical Properties of Thiazole Derivatives
PropertyValueSource
Molecular Formula (this compound)C6H9NS[1]
Molecular Weight (this compound)127.21 g/mol [1]
AppearanceColorless to pale yellow clear liquid (estimated)[2]
Boiling Point (4-ethyl-5-propyl thiazole)217.00 to 218.00 °C @ 760.00 mm Hg (estimated)[2]
Flash Point (4-ethyl-5-propyl thiazole)196.00 °F (91.10 °C) (estimated)[2]
Water Solubility (4-ethyl-5-propyl thiazole)65.43 mg/L @ 25 °C (estimated)[2]
Incompatible MaterialsStrong oxidizing agents, Strong acids[3]
Hazard Identification and Precautionary Measures
  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

  • Skin Protection: Wear protective gloves and clothing.[4]

  • Respiratory Protection: Use only in a well-ventilated area. If inhalation is a risk, wear a NIOSH-approved respirator.[4]

Handling and Storage:

  • Wash hands thoroughly after handling.[3]

  • Store in a well-ventilated place. Keep container tightly closed.[3]

  • Keep away from heat, sparks, and open flames.[3]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. For situations requiring in-lab neutralization of small quantities, a carefully controlled oxidation procedure can be considered. The thiazole ring, while relatively stable, can be cleaved by strong oxidizing agents.

Experimental Protocol: Laboratory-Scale Degradation using Potassium Permanganate

This protocol describes a method for the degradation of this compound through oxidation with potassium permanganate. This procedure should only be performed by trained personnel in a properly equipped chemical fume hood, with appropriate personal protective equipment.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Water

  • Acetone (optional, as a co-solvent)

  • Sodium bisulfite (NaHSO3) or Sodium metabisulfite (Na2S2O5) for quenching

  • Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH) for pH adjustment

  • pH paper or pH meter

  • Stir plate and stir bar

  • Beakers and Erlenmeyer flasks

  • Ice bath

Procedure:

  • Preparation:

    • In a chemical fume hood, prepare a dilute aqueous solution of this compound. For example, dissolve 1 gram of this compound in 100 mL of water. If solubility is an issue, a minimal amount of acetone can be used as a co-solvent.

    • Place the solution in an appropriately sized beaker or flask equipped with a stir bar and place it on a stir plate within an ice bath to control the reaction temperature.

  • Oxidation:

    • Slowly and in small portions, add a saturated aqueous solution of potassium permanganate to the stirring this compound solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a temperature below 30°C.

    • The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating an excess of the oxidizing agent and the completion of the oxidation. A brown precipitate of manganese dioxide (MnO2) will also form.

  • Quenching Excess Permanganate:

    • After the reaction is complete, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and only the brown manganese dioxide precipitate remains.

  • Neutralization and Filtration:

    • Check the pH of the solution. If it is acidic, neutralize it by adding a solution of sodium carbonate or sodium hydroxide until the pH is between 6 and 8.

    • Once neutralized, the manganese dioxide precipitate can be separated by filtration.

  • Final Disposal:

    • The filtrate, containing the degradation products (likely carboxylates and other small organic molecules), should be collected and disposed of as aqueous waste according to your institution's guidelines.

    • The manganese dioxide solid should be collected and disposed of as solid chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start This compound Waste decision Small Quantity for In-Lab Treatment? start->decision approved_disposal Dispose of as Hazardous Waste via Approved Facility decision->approved_disposal No lab_treatment Laboratory-Scale Degradation (Oxidation) decision->lab_treatment Yes protocol Follow Potassium Permanganate Oxidation Protocol lab_treatment->protocol final_disposal Dispose of Treated Waste (Aqueous and Solid) protocol->final_disposal

This compound Disposal Workflow

References

Personal protective equipment for handling 5-Propylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Propylthiazole

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required.[3][4] A face shield worn over safety glasses is recommended when there is a risk of splashing.[3][5]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][6] Double gloving is advised for enhanced protection.[4] Gloves should be inspected before use and changed immediately if contaminated.[3]
Laboratory CoatA long-sleeved, flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3]
Full Body ProtectionFor larger quantities or increased risk of exposure, chemical-resistant coveralls ("bunny suits") may be necessary.[4][7]
FootwearClosed-toe, closed-heel shoes that cover the entire foot are mandatory.[3]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3][7]
Operational Plan: Step-by-Step Handling Procedure

1. Pre-Operational Checks:

  • Information Review: Before handling, review this guide and any available safety information for similar thiazole compounds.
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
  • PPE Inspection: Inspect all PPE for damage or contamination before donning.
  • Emergency Equipment: Locate and verify the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
  • Spill Kit: Ensure a chemical spill kit is readily available.

2. Handling this compound:

  • Don PPE: Put on all required PPE as outlined in the table above.
  • Work in Fume Hood: All handling of this compound must be conducted inside a certified chemical fume hood.
  • Grounding: If transferring larger quantities, ensure containers are properly grounded to prevent static discharge.
  • Dispensing: Use appropriate tools (e.g., pipette, syringe) for transferring the liquid. Avoid pouring directly from large containers to minimize splashing.
  • Container Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors.[8][9]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.
  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][8]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.

    • Solid waste, such as contaminated gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal:

    • Dispose of all this compound waste through your institution's hazardous waste management program.[8][9] Do not pour down the drain or dispose of in regular trash.[9]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.[8][9]

  • Inhalation: Move the individual to fresh air.[8][9] If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][8] Seek immediate medical attention.[8]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill with absorbent materials from a chemical spill kit.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Visual Workflow for Handling this compound

The following diagrams illustrate the key workflows for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Guide prep2 Verify Fume Hood prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Dispense Chemical handle2->handle3 handle4 Seal Container handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Hazardous Waste post3->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Institutional Disposal disp2->disp3

Caption: Workflow for Safe Handling of this compound.

G cluster_emergency Emergency Response contact Exposure Event (Skin, Eye, Inhalation, Ingestion) action1 Immediate First Aid (Flush with water, move to fresh air) contact->action1 action2 Seek Medical Attention action1->action2 spill Spill Event spill_action1 Evacuate Immediate Area spill->spill_action1 spill_action2 Contain Small Spill (if trained) spill_action1->spill_action2 spill_action3 Contact Emergency Response spill_action1->spill_action3

Caption: Emergency Response Protocol for this compound Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.